molecular formula C12H15NO B1306541 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 876710-70-2

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B1306541
CAS No.: 876710-70-2
M. Wt: 189.25 g/mol
InChI Key: XDLHBFVYGIYBSH-UHFFFAOYSA-N
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Description

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLHBFVYGIYBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390132
Record name 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID20390132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-70-2
Record name 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (CAS 876710-70-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, a substituted indoline derivative of interest in medicinal chemistry and organic synthesis. Due to a notable absence of dedicated scientific literature for this specific molecule, this guide leverages established chemical principles and data from closely related analogues to present a robust profile. It covers plausible synthetic routes, predicted physical and spectroscopic properties, and anticipated chemical reactivity. This document aims to serve as a foundational resource for researchers and drug development professionals, enabling them to understand and effectively utilize this compound in their work.

Introduction

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, also known as 1-isopropylindoline-5-carbaldehyde, belongs to the indoline class of heterocyclic compounds. The indoline scaffold is a core structural motif in numerous natural products and biologically active molecules. The presence of an aldehyde functional group at the 5-position of the indoline ring offers a versatile handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. While specific applications for this particular compound are not extensively documented in peer-reviewed literature, its structural components suggest potential utility as an intermediate in the development of novel therapeutic agents and functional materials.

Physicochemical Properties

Based on its chemical structure and data from commercial suppliers, the key physicochemical properties of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 876710-70-2ChemBridge Corporation, Echemi
Molecular Formula C₁₂H₁₅NOEchemi
Molecular Weight 189.25 g/mol Echemi
Appearance Likely a solid at room temperature (by analogy)N/A
Boiling Point ~339.8 °C (predicted)Echemi
Density ~1.091 g/cm³ (predicted)Echemi
Flash Point ~134.8 °C (predicted)Echemi
Refractive Index ~1.583 (predicted)Echemi

Synthesis and Mechanistic Considerations

A definitive, published synthetic protocol for 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is not currently available. However, a plausible and efficient two-step synthesis can be proposed based on well-established organic chemistry transformations: N-alkylation of indoline followed by regioselective formylation.

Proposed Synthetic Pathway

The proposed synthesis commences with the N-alkylation of commercially available indoline with an isopropyl halide, followed by a Vilsmeier-Haack formylation reaction to introduce the aldehyde group at the C5 position.

Synthetic_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Formylation Indoline Indoline N_Isopropylindoline 1-Isopropylindoline Indoline->N_Isopropylindoline N-Alkylation Isopropyl_Halide Isopropyl Halide (e.g., 2-bromopropane) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Target_Molecule 1-Isopropyl-2,3-dihydro-1H- indole-5-carbaldehyde N_Isopropylindoline->Target_Molecule Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF)

Caption: Proposed two-step synthesis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on general methods for N-alkylation and Vilsmeier-Haack reactions.[1][2] Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of 1-Isopropylindoline

  • To a solution of indoline (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-isopropylindoline.

Step 2: Vilsmeier-Haack Formylation of 1-Isopropylindoline

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to ice-cold DMF (3.0 eq) with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1-isopropylindoline (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution to pH 8-9.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.

Causality Behind Experimental Choices:

  • N-Alkylation: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the indoline nitrogen and the isopropyl halide. A base is required to deprotonate the indoline nitrogen, increasing its nucleophilicity.[3]

  • Vilsmeier-Haack Formylation: This reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic rings.[2] The N-isopropyl group is an activating group, directing the electrophilic substitution to the para-position (C5) of the benzene ring of the indoline nucleus. The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the isopropyl group, the aliphatic protons of the dihydropyrrole ring, and the aromatic protons of the benzene ring, in addition to the aldehyde proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7s1H-CHO
~7.5d1HAr-H (C4)
~7.4s1HAr-H (C6)
~6.5d1HAr-H (C7)
~4.0septet1H-CH(CH₃)₂
~3.6t2H-NCH₂-
~3.1t2H-CH₂- (C3)
~1.2d6H-CH(CH₃)₂

Predicted in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~190C=O (aldehyde)
~155C (C7a)
~132C (C5)
~131C (C3a)
~125CH (C4)
~124CH (C6)
~106CH (C7)
~52CH (isopropyl)
~50CH₂ (C2)
~28CH₂ (C3)
~19CH₃ (isopropyl)

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the aldehyde and the C-N and C-H bonds.

Predicted Wavenumber (cm⁻¹)Functional Group
~2970-2930C-H stretch (aliphatic)
~2820, ~2720C-H stretch (aldehyde)
~1680C=O stretch (aromatic aldehyde)
~1600, ~1480C=C stretch (aromatic)
~1350C-N stretch (aromatic amine)
Mass Spectrometry (MS) (Predicted)

The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
189[M]⁺ (Molecular Ion)
174[M - CH₃]⁺
160[M - C₂H₅]⁺ or [M - CHO]⁺
146[M - C₃H₇]⁺

Chemical Reactivity and Potential Applications

The reactivity of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is primarily dictated by the aldehyde group and the electron-rich aromatic ring.

Reactivity cluster_aldehyde Reactions of the Aldehyde Group cluster_ring Reactions of the Aromatic Ring Target 1-Isopropyl-2,3-dihydro-1H- indole-5-carbaldehyde Oxidation Oxidation (e.g., KMnO₄, PCC) Target->Oxidation Forms Carboxylic Acid Reduction Reduction (e.g., NaBH₄, LiAlH₄) Target->Reduction Forms Alcohol Reductive_Amination Reductive Amination (Amine, NaBH₃CN) Target->Reductive_Amination Forms Amine Wittig Wittig Reaction (Phosphorus ylide) Target->Wittig Forms Alkene Condensation Condensation Reactions (e.g., Aldol, Knoevenagel) Target->Condensation Forms α,β-unsaturated systems Electrophilic_Subst Further Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Target->Electrophilic_Subst Ortho/para to N-isopropyl

Caption: Key reaction pathways for 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.

Reactions at the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-isopropyl-2,3-dihydro-1H-indole-5-carboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).

  • Reduction: Reduction of the aldehyde with agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol, (1-isopropyl-2,3-dihydro-1H-indol-5-yl)methanol.

  • Reductive Amination: This compound is an excellent substrate for reductive amination. Reaction with a primary or secondary amine followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) will produce a variety of substituted amines. This is a powerful tool in medicinal chemistry for generating libraries of compounds.

  • Wittig Reaction: Reaction with a phosphorus ylide will convert the aldehyde into an alkene, providing a route to vinyl-substituted indolines.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Aldol or Knoevenagel condensations, to form new carbon-carbon bonds.[4]

Reactions on the Aromatic Ring

The N-isopropyl group and the dihydro-pyrrole ring are electron-donating, activating the aromatic ring towards further electrophilic aromatic substitution. The directing effects of the N-isopropyl (ortho, para-directing) and the aldehyde (meta-directing) groups will influence the regioselectivity of subsequent reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Potential Applications

Given its structure, 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a promising starting material for:

  • Drug Discovery: As an intermediate for the synthesis of more complex molecules with potential biological activity. The indoline core is present in a number of approved drugs.

  • Agrochemicals: As a building block for novel pesticides and herbicides.

  • Materials Science: For the synthesis of dyes, polymers, and other functional organic materials.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds like indole-5-carboxaldehyde, it may cause skin and eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a valuable, yet under-documented, synthetic intermediate. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and reactivity based on established chemical knowledge of analogous structures. The versatility of the aldehyde functional group combined with the indoline core makes this compound a promising starting point for the development of novel molecules in medicinal chemistry and materials science. It is hoped that this technical guide will stimulate further research and application of this interesting molecule.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved January 23, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7537534, 1-methyl-1H-indole-5-carbaldehyde. Retrieved January 23, 2026 from [Link].

  • Fei, H. Y., et al. (2013). Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic & Biomolecular Chemistry, 11, 7092-7096.
  • Cee, V. J., & Erlanson, D. A. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302–1308.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Wikipedia contributors. (2023, November 29). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 595181, 1-Methylindoline-5-carbaldehyde. Retrieved January 23, 2026 from [Link].

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved January 23, 2026, from [Link].

Sources

A Technical Guide to 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (C₁₂H₁₅NO): Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document leverages established principles of organic synthesis and the known reactivity of analogous structures to propose a robust synthetic pathway, detailed experimental protocols, and a thorough characterization strategy. The guide elucidates the chemical logic behind the proposed N-isopropylation and regioselective C5-formylation of the indoline core, establishing a scientifically grounded framework for its preparation. Furthermore, we explore the prospective applications of this compound as a key intermediate for the synthesis of complex bioactive molecules, underscoring the strategic value of the N-alkylated indoline-5-carbaldehyde scaffold in contemporary drug discovery programs.

Introduction: The Strategic Importance of the Indoline Scaffold

The indole ring system and its reduced form, indoline, are recognized as "privileged scaffolds" in medicinal chemistry.[1] These bicyclic aromatic heterocycles are ubiquitous in nature, forming the core of numerous alkaloids, amino acids, and hormones with profound biological activities.[2] The indoline motif, in particular, is a structural component in a variety of pharmaceutical agents, including the antiarrhythmic agent Prajmaline and the potent Cholesterol Ester Transfer Protein (CETP) inhibitor, Compound 6.[3]

The strategic value of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde lies in its unique combination of structural features. The N-isopropyl group modulates the electronic properties and lipophilicity of the core, while the dihydro (indoline) nature provides conformational flexibility compared to a planar indole. Crucially, the carbaldehyde function at the C5 position serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of diverse molecular libraries for biological screening. This guide aims to provide researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable chemical entity.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectral properties is fundamental to its application in research. The following data for 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde are predicted based on its chemical structure.

Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
IUPAC Name 1-isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde
XLogP3 (Predicted) 2.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bond Count 2
Predicted Spectroscopic Data for Structural Elucidation

Confirmation of the successful synthesis of the title compound relies on a comprehensive analysis of its spectroscopic data. Based on analogous structures, the following spectral characteristics are anticipated.[4][5]

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehydic Proton (CHO): A singlet (s) expected around δ 9.7-9.8 ppm.

    • Aromatic Protons: The protons at C4, C6, and C7 will appear in the aromatic region (δ 7.0-7.8 ppm). The C4 proton, being ortho to the aldehyde, may appear as a doublet (d). The C6 proton, ortho to the nitrogen and meta to the aldehyde, and the C7 proton, meta to the nitrogen, will likely appear as a doublet of doublets (dd) and a doublet (d), respectively.

    • Indoline Protons (CH₂-CH₂): Two triplets (t), integrating to 2H each, are expected for the C2 and C3 methylene groups, likely in the δ 3.0-3.6 ppm range.

    • Isopropyl Group (CH(CH₃)₂): A septet (sept) for the methine proton (CH) around δ 3.5-4.5 ppm and a doublet (d) integrating to 6H for the two methyl groups (CH₃) around δ 1.2-1.4 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon (C=O): A signal in the downfield region, δ 190-192 ppm.

    • Aromatic Carbons: Signals between δ 110-155 ppm. The carbon attached to the nitrogen (C7a) and the carbon bearing the aldehyde (C5) will be distinct.

    • Indoline Carbons (C2, C3): Aliphatic signals expected around δ 28-30 ppm and δ 48-55 ppm.

    • Isopropyl Carbons: A signal for the methine carbon around δ 45-50 ppm and a signal for the methyl carbons around δ 20-22 ppm.

  • Infrared (IR) Spectroscopy (ATR):

    • A strong C=O stretching vibration for the aromatic aldehyde at approximately 1680-1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic portions around 2850-3100 cm⁻¹.

    • C-N stretching vibrations around 1350-1250 cm⁻¹.

  • Mass Spectrometry (MS-ESI+):

    • The molecular ion peak [M+H]⁺ would be observed at m/z = 190.12.

Rational Synthesis Design & Methodology

Retrosynthetic Analysis

The primary strategic challenge is the regioselective introduction of the formyl group at the C5 position. The retrosynthetic analysis disconnects the target molecule at the C-C bond of the aldehyde and the C-N bond of the isopropyl group.

G Target 1-Isopropyl-2,3-dihydro-1H- indole-5-carbaldehyde Intermediate 1-Isopropylindoline Target->Intermediate C-C Disconnection (Formylation) StartingMaterial Indoline Intermediate->StartingMaterial C-N Disconnection (N-Alkylation)

Caption: Retrosynthetic analysis of the target compound.

This approach simplifies the synthesis into two well-established transformations: N-alkylation and electrophilic aromatic formylation.

Proposed Synthetic Pathway & Mechanistic Rationale

The forward synthesis begins with the N-alkylation of indoline, followed by a regioselective formylation reaction.

  • Step 1: N-Isopropylation of Indoline. The secondary amine of the indoline core is nucleophilic and can be alkylated using various methods. A direct approach using 2-halopropane (e.g., 2-bromopropane) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) is a standard and effective method.[6] A more sustainable alternative involves the iron-catalyzed borrowing-hydrogen methodology, which utilizes isopropanol directly as the alkylating agent, releasing water as the only byproduct.[3]

  • Step 2: C5-Formylation via Vilsmeier-Haack Reaction. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[7] The reaction first involves the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] The N-isopropylindoline intermediate is an excellent substrate for this reaction. The nitrogen atom is a strong activating group that directs electrophilic aromatic substitution to the ortho and para positions. Due to steric hindrance from the N-isopropyl group and the adjacent fused ring at the ortho (C7) position, substitution is overwhelmingly favored at the para (C5) position. The reaction proceeds via attack of the C5 position of the indoline ring on the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde.[9]

G cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: C5-Formylation Indoline Indoline Isopropylindoline 1-Isopropylindoline Indoline->Isopropylindoline 2-Bromopropane, K₂CO₃, Acetonitrile Target 1-Isopropyl-2,3-dihydro-1H- indole-5-carbaldehyde Isopropylindoline->Target 1. POCl₃, DMF 2. H₂O Workup

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol

This protocol is predictive and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 1-Isopropylindoline

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indoline (5.95 g, 50 mmol), anhydrous potassium carbonate (13.8 g, 100 mmol), and acetonitrile (100 mL).

  • Addition of Alkylating Agent: Add 2-bromopropane (12.3 g, 100 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude 1-isopropylindoline can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Synthesis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

  • Vilsmeier Reagent Formation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 50 mL) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (9.2 g, 60 mmol) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve the 1-isopropylindoline (8.05 g, 50 mmol) from Step 1 in DMF (20 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Hydrolysis: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice (approx. 200 g). Add a saturated solution of sodium acetate or sodium hydroxide until the mixture is basic (pH > 8).

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 25% ethyl acetate in hexanes) to yield the pure title compound.

Core Applications in Drug Discovery

The title compound is not an end-product but a valuable starting point for creating more complex molecules. The aldehyde functionality is a gateway to a multitude of chemical transformations, making it a highly strategic intermediate.

  • Reductive Amination: The aldehyde can be readily converted into a diverse array of secondary and tertiary amines by reacting it with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is one of the most powerful methods for building molecular complexity and is central to many drug discovery campaigns.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various alkenes, providing a carbon-carbon bond-forming strategy to introduce new side chains and functionalities.

  • Condensation Reactions: The aldehyde can participate in aldol, Knoevenagel, and other condensation reactions to form α,β-unsaturated systems and other complex scaffolds.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to further derivatives like esters, amides, and ethers.

The N-alkylated indoline core itself is a common feature in bioactive compounds, suggesting that derivatives of the title compound could exhibit interesting pharmacological properties, including but not limited to CNS, anti-inflammatory, or antimicrobial activities.[1]

Conclusion

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde represents a high-value, synthetically accessible building block for chemical and pharmaceutical research. This guide has established a robust, scientifically-defensible pathway for its synthesis via N-isopropylation and regioselective Vilsmeier-Haack formylation. The detailed protocols and mechanistic rationale provide a solid foundation for researchers to produce and utilize this compound. The versatility of its aldehyde handle, coupled with the proven biological relevance of the indoline scaffold, positions this molecule as a key intermediate for the development of next-generation therapeutics and functional materials.

References

  • D’hooge, M., & De Kimpe, N. (2011). The Chemistry of 2,3-Dihydro-1H-indoles (Indolines). The Chemistry of Heterocyclic Compounds, 241-368. John Wiley & Sons, Inc.
  • Hibino, S., & Choshi, T. (2001). Simple Indole Alkaloids and Those with a Nonrearranged Monoterpenoid Unit.
  • Mettler-Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • ChemWhat. (2025). 1-acetyl-3-isopropylindoline. Retrieved from [Link]

  • Choppara, P., et al. (2019). Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-5-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Gérard, H., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 25(49), 11466-11470.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wang, S., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules, 28(5), 2197.
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616.
  • Siodłak, D., et al. (2017).
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020).
  • Vestling, M. M., & Stitt, T. A. (2009). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of Fluorescence, 19(3), 475-484.
  • Al-Zoubi, R. M., et al. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 7(50), 31645-31698.
  • Bagley, M. C., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9776-9781.
  • ResearchGate. (n.d.). Representative bioactive molecules bearing a 2,3-dihydro-pyrrole scaffolds. Retrieved from [Link]

  • MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 250-256.
  • Total Organic Chemistry. (2021). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

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  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

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  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3,4-dihydroacridin-1(2H)-one) derivatives. Organic Chemistry: An Indian Journal, 9(5), 187-192.

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An In-depth Technical Guide to the Mass Spectrometry of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who seek to understand the structural elucidation of this molecule using mass spectrometry. We will delve into the theoretical underpinnings of ionization and fragmentation, present a detailed experimental protocol, and propose the most probable fragmentation pathways based on established chemical principles.

Introduction to 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde and the Role of Mass Spectrometry

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde belongs to the indoline class of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules. The presence of an isopropyl group on the nitrogen and a carbaldehyde group on the aromatic ring makes this a versatile building block for the synthesis of novel therapeutic agents.

Mass spectrometry is an indispensable analytical technique for the characterization of such molecules. It provides crucial information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In drug development, mass spectrometry is employed for reaction monitoring, impurity profiling, and metabolic studies. A thorough understanding of the mass spectrometric behavior of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is therefore essential for its effective utilization in research and development.

Foundational Principles of Mass Spectrometry for the Analysis of Indoline Derivatives

The analysis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde by mass spectrometry involves three key stages: ionization, mass analysis, and detection. The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

Ionization Techniques

For a molecule like 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, both "hard" and "soft" ionization techniques can be employed.

  • Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the sample, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation.[1][2][3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. EI is particularly useful for elucidating the structure of unknown compounds due to its reproducible fragmentation patterns.[3]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[4][5] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is advantageous for confirming the molecular weight of the compound.[6] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.[7]

Mass Analyzers

Once ionized, the ions are separated based on their m/z ratio by a mass analyzer. Common types of mass analyzers include:

  • Time-of-Flight (TOF): TOF analyzers measure the time it takes for ions to travel a fixed distance. They offer high resolution and mass accuracy, which is crucial for determining the elemental composition of ions.[6]

  • Quadrupole: Quadrupole analyzers use oscillating electric fields to selectively filter ions based on their m/z ratio. They are robust and are often used in routine analysis.

  • Ion Trap: Ion traps store and analyze ions in three-dimensional space. They are well-suited for MS/MS experiments.[8]

Experimental Protocol for Mass Spectrometric Analysis

The following protocol outlines a general procedure for the analysis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source and a quadrupole or TOF analyzer.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Acquisition Mode: Full scan.

Data Acquisition and Analysis
  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Process the resulting chromatogram and mass spectrum. Identify the peak corresponding to 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde and analyze its mass spectrum.

Interpretation of the Mass Spectrum: Proposed Fragmentation Pathways

The molecular formula of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is C₁₂H₁₅NO, and its calculated monoisotopic mass is 189.1154 g/mol . The following sections detail the expected fragmentation patterns under EI conditions.

The Molecular Ion Peak

Under EI, a distinct molecular ion peak (M⁺˙) is expected at m/z 189. The intensity of this peak will depend on the stability of the molecule. For aromatic aldehydes, the molecular ion peak is typically strong.[10]

Key Fragmentation Pathways

The fragmentation of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is predicted to be driven by the presence of the aldehyde and the N-isopropyl groups.

  • α-Cleavage of the Aldehyde Group: A characteristic fragmentation of aldehydes is the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺).[11] This would result in a peak at m/z 188. Another common fragmentation is the loss of the formyl radical (CHO) to give a peak at m/z 160. However, α-cleavage in aldehydes is sometimes not a significant fragmentation pathway.[12]

  • Loss of the Isopropyl Group: The bond between the nitrogen and the isopropyl group can undergo cleavage. Loss of a methyl radical (CH₃) from the isopropyl group would lead to a fragment at m/z 174. The loss of the entire isopropyl group (C₃H₇) would result in a fragment at m/z 146.

  • Fragmentation of the Dihydro-indole Ring: The dihydro-indole ring can undergo fragmentation. A common pathway for indoline derivatives is the retro-Diels-Alder reaction, which could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 161.

  • McLafferty Rearrangement: The McLafferty rearrangement is a possibility if a gamma-hydrogen is available for transfer to the carbonyl oxygen. In this molecule, this is not a likely primary fragmentation pathway due to the structure of the isopropyl group.

Summary of Expected Fragments
m/z Proposed Fragment Fragmentation Pathway
189[M]⁺˙Molecular Ion
188[M-H]⁺α-cleavage of the aldehyde
174[M-CH₃]⁺Loss of a methyl from the isopropyl group
161[M-C₂H₄]⁺˙Retro-Diels-Alder of the dihydro-indole ring
160[M-CHO]⁺α-cleavage of the aldehyde
146[M-C₃H₇]⁺Loss of the isopropyl group
Visualizing the Fragmentation

The following diagram illustrates the proposed primary fragmentation pathways of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.

fragmentation M [M]⁺˙ m/z 189 F1 [M-H]⁺ m/z 188 M->F1 -H• F2 [M-CH₃]⁺ m/z 174 M->F2 -CH₃• F3 [M-C₂H₄]⁺˙ m/z 161 M->F3 -C₂H₄ F4 [M-CHO]⁺ m/z 160 M->F4 -CHO• F5 [M-C₃H₇]⁺ m/z 146 M->F5 -C₃H₇•

Sources

Infrared spectroscopy of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic profile of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, a substituted dihydroindole of interest in synthetic chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document moves beyond a simple spectral report to offer a foundational understanding of the molecule's vibrational characteristics. We will dissect the structure into its constituent functional groups, predict the corresponding IR absorption bands based on established principles, and detail robust experimental protocols for acquiring high-fidelity data using Fourier Transform Infrared (FTIR) spectroscopy. By explaining the causality behind experimental choices and providing a framework for logical spectral interpretation, this guide serves as a practical and authoritative resource for the characterization of this and structurally related compounds.

Introduction to the Analysis

The Analyte: 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (Molecular Formula: C₁₂H₁₅NO) is a heterocyclic compound featuring a dihydroindole (indoline) core.[1] The core structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, which, in this case, is saturated at the 2 and 3 positions. Key substitutions include an isopropyl group on the nitrogen atom (N-1) and a carbaldehyde (formyl) group on the benzene ring (C-5).

The accurate structural confirmation of such molecules is paramount in drug discovery and materials science. Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and confirming the overall molecular architecture, making it an indispensable tool in quality control and structural elucidation.

The Technique: Fourier Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies.[2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending, rocking).[3] An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint."

The utility of FTIR lies in its ability to identify functional groups, as each group (e.g., C=O, C-H, N-H, O-H) gives rise to absorption bands in characteristic regions of the spectrum.[4][5] For 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, FTIR is ideally suited to confirm the presence of the critical aldehyde group, the aromatic system, and the aliphatic hydrocarbon components.

Theoretical Vibrational Analysis: Predicting the Spectrum

A rigorous analysis begins with a theoretical deconstruction of the molecule into its primary vibrational components. This predictive approach allows for a more targeted and confident interpretation of the experimental spectrum.

  • Aromatic System (Benzene Ring): The substituted benzene ring will exhibit several characteristic vibrations. Aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6] In-ring carbon-carbon stretching vibrations produce a series of medium-to-weak bands in the 1600-1450 cm⁻¹ region.[6]

  • Aldehyde Group (-CHO): This is one of the most diagnostically significant groups.

    • C=O Stretch: The carbonyl (C=O) stretch gives rise to a very strong and sharp absorption band. Because the aldehyde is directly attached to the aromatic ring, conjugation delocalizes electron density, weakening the C=O bond and lowering its stretching frequency. Therefore, we anticipate this peak in the 1710-1685 cm⁻¹ range, rather than the 1740-1720 cm⁻¹ range typical for saturated aldehydes.[7][8]

    • Aldehydic C-H Stretch: This unique C-H bond produces two weak-to-medium intensity bands, often appearing as a doublet, in the 2850-2700 cm⁻¹ region.[9] The appearance of a peak near 2720 cm⁻¹, often seen as a shoulder on the aliphatic C-H stretching bands, is a classic confirmatory sign for an aldehyde.[8]

  • Aliphatic Moieties (Dihydro-indole and Isopropyl):

    • C-H Stretch: The sp³-hybridized C-H bonds of the dihydro-indole's ethylenic bridge and the isopropyl group will produce strong, sharp absorption bands in the 3000-2850 cm⁻¹ region.[10]

    • C-H Bend: The isopropyl group provides a distinct signature. The gem-dimethyl structure results in a characteristic doublet from symmetric and asymmetric bending, expected around 1385 cm⁻¹ and 1370 cm⁻¹.[10]

  • Tertiary Amine (N-Isopropyl Dihydro-indole): The nitrogen atom is tertiary, meaning it is bonded to three carbon atoms and has no N-H bond. Consequently, the characteristic N-H stretching vibration (typically seen at 3500-3300 cm⁻¹) will be absent.[5] A C-N stretching vibration is expected, but it is often of medium-to-weak intensity and falls within the complex fingerprint region (1300-1100 cm⁻¹), making it less diagnostically reliable on its own.

The following diagram illustrates the relationship between the molecule's structure and its expected vibrational signatures.

G cluster_mol 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde cluster_groups Structural Moieties cluster_peaks Expected IR Absorption Regions (cm⁻¹) mol node_aldehyde Aromatic Aldehyde (-CHO) node_aromatic Aromatic Ring (Substituted Benzene) node_aliphatic Aliphatic Groups (Isopropyl & Dihydro) node_amine Tertiary Amine (C-N-C) peak_co ~1700 (Strong, Sharp) C=O Stretch (Conjugated) node_aldehyde->peak_co peak_cho ~2820 & ~2720 (Weak) Aldehydic C-H Stretch node_aldehyde->peak_cho peak_ar_ch 3100-3000 (Medium) Aromatic C-H Stretch node_aromatic->peak_ar_ch peak_ar_cc 1600-1450 (Multiple) Aromatic C=C Stretch node_aromatic->peak_ar_cc peak_al_ch 3000-2850 (Strong) Aliphatic C-H Stretch node_aliphatic->peak_al_ch peak_al_bend ~1385 & ~1370 (Doublet) Isopropyl C-H Bend node_aliphatic->peak_al_bend peak_cn 1300-1100 (Medium-Weak) C-N Stretch node_amine->peak_cn G cluster_atr ATR Method (Recommended) cluster_kbr KBr Pellet Method start Start: Analyte Sample decision Choose Preparation Method start->decision atr1 1. Clean ATR Crystal (e.g., with isopropanol) decision->atr1 Speed & Simplicity kbr1 1. Grind 1-2 mg Sample with ~100 mg Dry KBr decision->kbr1 High Resolution atr2 2. Acquire Background Spectrum (Clean, empty crystal) atr1->atr2 atr3 3. Place Small Amount of Solid Sample on Crystal atr2->atr3 atr4 4. Apply Pressure with Anvil (Ensure good contact) atr3->atr4 atr_path_end Proceed to Data Acquisition atr4->atr_path_end acquire FTIR Data Acquisition (Set Parameters, Scan Sample) atr_path_end->acquire kbr2 2. Load Mixture into Pellet Die kbr1->kbr2 kbr3 3. Apply Vacuum to Remove Air/Moisture kbr2->kbr3 kbr4 4. Press under High Pressure (e.g., 7-10 tons) kbr3->kbr4 kbr5 5. Eject Translucent Pellet kbr4->kbr5 kbr_path_end Proceed to Data Acquisition kbr5->kbr_path_end kbr_path_end->acquire process Data Processing (Baseline Correction, Normalization) acquire->process analyze Spectral Interpretation (Peak Assignment, Structural Confirmation) process->analyze finish End: Final Report analyze->finish

Caption: Experimental workflow for FTIR analysis.

Step-by-Step Protocol: ATR-FTIR
  • Crystal Preparation: Ensure the ATR crystal surface is immaculately clean. Wipe with a lint-free tissue dampened with a volatile solvent like isopropanol or acetone and allow it to fully evaporate.

  • Background Collection: With the clean, empty crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams is sufficient) of the solid 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde onto the center of the crystal.

  • Apply Pressure: Lower the instrument's pressure anvil onto the sample to ensure firm, uniform contact between the solid and the crystal surface. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Data Acquisition: Collect the sample spectrum using the pre-defined instrument parameters.

  • Cleaning: After analysis, retract the anvil, and clean the crystal and anvil tip thoroughly to prevent cross-contamination.

Instrument Parameters (Self-Validating System)
  • Spectral Range: 4000–400 cm⁻¹. This covers the full mid-infrared region relevant for organic functional groups.

  • Resolution: 4 cm⁻¹. This is sufficient to resolve most key functional group bands without introducing excessive noise. Higher resolution (e.g., 2 cm⁻¹) is generally not necessary unless studying very subtle spectral features or performing gas-phase analysis.

  • Number of Scans: 16-32 scans. Co-adding multiple scans is crucial for improving the signal-to-noise ratio (S/N). The S/N improves with the square root of the number of scans. 32 scans provides an excellent balance between data quality and time efficiency.

  • Apodization Function: Happ-Genzel. This function provides good spectral lineshapes with minimal baseline artifacts, making it a robust choice for quantitative and qualitative analysis.

Spectral Interpretation and Data Analysis

The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational modes from Section 2.0.

Predicted Quantitative Data Summary

The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and the expected intensity. This table serves as a reference for interpreting the experimental data.

Wavenumber (cm⁻¹) RangeExpected IntensityVibrational Mode AssignmentStructural Moiety
3100 - 3000Medium - WeakC-H StretchAromatic Ring
2980 - 2850StrongC-H Stretch (asymmetric & symmetric)Isopropyl & Dihydro-indole (Aliphatic)
~2820 & ~2720Weak - MediumC-H Stretch (Fermi resonance doublet)Aldehyde
1710 - 1685 Very Strong C=O Stretch (Conjugated) Aldehyde
1610 - 1580Medium - WeakC=C Stretch (in-ring)Aromatic Ring
1500 - 1450Medium - WeakC=C Stretch (in-ring)Aromatic Ring
1470 - 1450MediumC-H Bend (Scissoring)-CH₂- (Dihydro-indole)
~1385 & ~1370 Medium (Doublet) C-H Bend (Symmetric & Asymmetric) Isopropyl (gem-dimethyl)
1300 - 1100Medium - WeakC-N StretchTertiary Amine
900 - 675Medium - StrongC-H Out-of-Plane BendAromatic Ring (Substitution Pattern Dependent)

Table 1: Predicted IR absorption bands for 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.

Synergistic Interpretation

No single peak can definitively identify a molecule. The power of IR spectroscopy lies in the combination of absorptions. For this analyte, the definitive identification rests on observing the following combination:

  • A very strong, sharp peak around 1700 cm⁻¹ (the conjugated C=O stretch). [7][8]2. The presence of the weak aldehyde C-H stretches near 2820 and 2720 cm⁻¹ . [9]3. Strong aliphatic C-H stretching below 3000 cm⁻¹ . [10]4. The complete absence of any broad O-H or N-H bands above 3200 cm⁻¹ .

  • The presence of the isopropyl C-H bending doublet around 1380 cm⁻¹ .

The simultaneous presence of these features provides a high-confidence confirmation of the 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde structure. The region below 1400 cm⁻¹, known as the fingerprint region, contains a complex pattern of bending and skeletal vibrations that is unique to the molecule as a whole and can be used for definitive comparison against a known reference standard.

Conclusion

Infrared spectroscopy is a powerful and efficient technique for the structural verification of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde. A theoretical analysis of the molecule's functional groups allows for the confident prediction of its key spectral features, most notably the conjugated aldehyde C=O stretch, the diagnostic aldehydic C-H doublet, and the aliphatic C-H vibrations of the isopropyl and dihydro-indole moieties. By following robust experimental protocols, particularly the user-friendly ATR-FTIR method, researchers can rapidly obtain high-quality, reproducible spectra. The synergistic interpretation of these characteristic bands provides a reliable and definitive confirmation of the molecular structure, underscoring the essential role of FTIR spectroscopy in modern chemical research and development.

References

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

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Methodological & Application

Synthesis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Indolines in Medicinal Chemistry

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its unique three-dimensional architecture allows for precise spatial orientation of substituents, enabling high-affinity interactions with a variety of biological targets. The introduction of an isopropyl group at the N-1 position and a carbaldehyde at the C-5 position yields 1-isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, a versatile intermediate for the synthesis of novel therapeutics. The aldehyde functionality serves as a synthetic handle for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations. This application note provides a comprehensive guide to the synthesis of this key intermediate, detailing two robust synthetic pathways and offering insights into the rationale behind the chosen methodologies.

Synthetic Strategy Overview

The synthesis of 1-isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde can be efficiently achieved through a multi-step sequence starting from readily available indole. The general approach involves:

  • Reduction of the indole core to afford the 2,3-dihydro-1H-indole (indoline) backbone.

  • N-alkylation of indoline with an isopropyl source to introduce the N-isopropyl group.

  • Regioselective formylation of the resulting 1-isopropylindoline at the C-5 position.

This guide will detail two distinct and reliable methods for the N-isopropylation step, a critical transformation in this synthetic sequence.

Method 1: Reductive Amination for N-Isopropylation

This pathway involves the direct reaction of indoline with acetone in the presence of a reducing agent. This method is advantageous due to the use of inexpensive and readily available acetone as the isopropyl source.

Protocol 1: Synthesis of 1-Isopropylindoline via Reductive Amination

Step 1a: Synthesis of 2,3-dihydro-1H-indole (Indoline)

Indoline can be prepared via the catalytic hydrogenation of indole.[1][2]

  • Materials: Indole, Platinum(IV) oxide (Adam's catalyst), Ethanol, Hydrochloric acid.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve indole (10 g, 85.4 mmol) in ethanol (100 mL).

    • Carefully add Platinum(IV) oxide (0.5 g, 2.2 mmol).

    • Acidify the mixture with concentrated hydrochloric acid (5 mL).

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC or GC-MS until the indole is consumed.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water (100 mL) and basify with 2 M sodium hydroxide to pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield indoline as a pale yellow oil.

Step 1b: N-Isopropylation via Reductive Amination [3]

  • Materials: 2,3-dihydro-1H-indole (Indoline), Acetone, Sodium triacetoxyborohydride, Dichloromethane (DCM).

  • Procedure:

    • To a solution of indoline (5.0 g, 42.0 mmol) in dichloromethane (100 mL), add acetone (4.6 mL, 63.0 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (13.3 g, 63.0 mmol) portion-wise over 15 minutes, controlling any effervescence.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC for the disappearance of indoline.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-isopropylindoline.

Method 2: Direct N-Alkylation with Isopropyl Halide

This classical approach involves the direct alkylation of the indoline nitrogen with an isopropyl halide in the presence of a base. This method offers a straightforward procedure with a different set of reagents.

Protocol 2: Synthesis of 1-Isopropylindoline via Direct Alkylation

Step 2a: Synthesis of 2,3-dihydro-1H-indole (Indoline)

  • Follow the procedure outlined in Step 1a .

Step 2b: N-Isopropylation via Direct Alkylation

  • Materials: 2,3-dihydro-1H-indole (Indoline), 2-Bromopropane, Potassium carbonate, Acetonitrile.

  • Procedure:

    • To a solution of indoline (5.0 g, 42.0 mmol) in acetonitrile (100 mL), add potassium carbonate (11.6 g, 84.0 mmol) and 2-bromopropane (5.9 mL, 63.0 mmol).

    • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-isopropylindoline.

Final Step: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[4][5] For N-alkylindolines, the formylation is directed to the electron-rich benzene ring, typically at the para-position to the nitrogen (C-5), due to the strong activating and ortho-, para-directing nature of the dialkylamino group.

Protocol 3: Synthesis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde
  • Materials: 1-Isopropylindoline, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution.

  • Procedure:

    • Preparation of the Vilsmeier Reagent: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (10 mL) to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (4.8 mL, 51.6 mmol) dropwise to the DMF, maintaining the temperature below 10°C.

    • Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form (a pale yellow to colorless solid may precipitate).

    • Formylation: Dissolve 1-isopropylindoline (5.0 g, 31.0 mmol) in dichloromethane (50 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-45°C for 2-4 hours. Monitor the reaction by TLC.

    • Work-up: Cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice (100 g).

    • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde as a solid.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldAppearance
2,3-dihydro-1H-indoleC₈H₉N119.16>90%Pale yellow oil
1-IsopropylindolineC₁₁H₁₅N161.2475-85%Colorless to pale yellow oil
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehydeC₁₂H₁₅NO189.2560-75%Off-white to yellow solid

Expected Analytical Data for 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.7 (s, 1H, -CHO), 7.5-7.6 (m, 2H, Ar-H), 6.5-6.6 (d, 1H, Ar-H), 4.2-4.4 (m, 1H, -CH(CH₃)₂), 3.4-3.5 (t, 2H, -NCH₂-), 3.0-3.1 (t, 2H, -CH₂-), 1.3-1.4 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 190.5, 155.0, 131.5, 130.0, 125.0, 124.5, 108.0, 52.0, 50.0, 28.0, 19.0.

  • Mass Spectrometry (ESI+): m/z 190.1 [M+H]⁺.

Safety and Handling

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[6][7][8][9] It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles). The Vilsmeier reagent is also corrosive and moisture-sensitive.

  • Indole and indoline derivatives can be irritating to the skin and eyes. Handle with appropriate care.

  • Solvents such as dichloromethane and acetonitrile are volatile and flammable. Work in a well-ventilated area away from ignition sources.

Experimental Workflow Diagrams

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Isopropylation cluster_method1 Method 1 cluster_method2 Method 2 cluster_step3 Step 3: Formylation Indole Indole Indoline 2,3-dihydro-1H-indole (Indoline) Indole->Indoline H₂, PtO₂ Ethanol, HCl Indoline2 Indoline Isopropylindoline 1-Isopropylindoline Indoline2->Isopropylindoline Reductive Amination Indoline2->Isopropylindoline Direct Alkylation Isopropylindoline2 1-Isopropylindoline Acetone Acetone Reducer1 Na(OAc)₃BH AlkylHalide 2-Bromopropane Base K₂CO₃ FinalProduct 1-Isopropyl-2,3-dihydro-1H- indole-5-carbaldehyde Isopropylindoline2->FinalProduct Vilsmeier-Haack Reaction Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Isopropylindoline 1-Isopropylindoline Isopropylindoline->Electrophilic_Attack Iminium_Salt Iminium Salt Intermediate Electrophilic_Attack->Iminium_Salt Hydrolysis Hydrolysis (H₂O Work-up) Iminium_Salt->Hydrolysis Final_Product Final Product Hydrolysis->Final_Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation step.

References

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4389257, 1-isopropyl-1H-indole. Retrieved from [Link]

  • Beller, M., et al. (2001). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry, 66(4), 1403–1412.
  • Barluenga, J., et al. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
  • Julian, P. L., & Pikl, J. (1935). Cyclizative Condensations. I. 2-Methylindole with Acetone and Methyl Ethyl Ketone. The Journal of Organic Chemistry, 62(5), 356-360.
  • Miranda, L. D., et al. (2012). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 53(39), 5279-5282.
  • Burakova, E. A., Burchak, O. N., & Chibiryaev, A. M. (2002). N- and O-Alkylation of 3-indolylcyclopropylacetic acid derivatives. Russian Chemical Bulletin, 51(10), 1829–1840.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Smith, A. B., III, & Levenberg, P. A. (1981). The Catalytic Hydrogenation of Indoles.
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  • Rueping, M., Brinkmann, C., Antonchick, A. P., & Atoresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607.
  • Tribak, Z., et al. (2016). Synthesis of new 1H-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by X-ray crystallography. Journal Marocain de Chimie Hétérocyclique, 15(1), 79-85.
  • Williams, J. H. (1961). U.S. Patent No. 3,012,040. Washington, DC: U.S.
  • Sato, S., et al. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Tetrahedron, 60(36), 7899-7906.
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]

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  • Klapars, A., et al. (2010). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 12(19), 4396–4399.
  • ResearchGate. (2018). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

  • Li, H., et al. (2020). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst.
  • Reddy, T. J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-methoxy-3H-indol-2-yl)-N,N-dimethyl-2-en-1-amine and its utility in the synthesis of novel pyrazoles and other derivatives. International Journal of ChemTech Research, 5(2), 187-193.
  • Varese, M., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2345.
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Sources

Application Notes & Protocols: Synthesis of N-Substituted Indolines via Fischer Indolization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted indolines, a crucial scaffold in medicinal chemistry and drug development. The strategy detailed herein leverages the classic Fischer indole synthesis as the core reaction for constructing the indole nucleus, followed by a robust reduction to the corresponding indoline. We will explore two primary pathways: a stepwise sequence involving the isolation of the N-substituted indole intermediate, and more advanced one-pot, multi-component methodologies that offer enhanced operational efficiency. This document is intended for researchers, chemists, and drug development professionals seeking to understand and implement this versatile synthetic route.

Introduction: The Strategic Importance of N-Substituted Indolines

The indoline ring system is a "privileged scaffold" in pharmacology, forming the core of numerous natural products and synthetic drug candidates. The substitution on the indoline nitrogen (N-1 position) is a key determinant of biological activity, modulating properties such as target affinity, selectivity, and pharmacokinetic profiles. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole ring from simple precursors: an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] By integrating this classic reaction with modern synthetic techniques for N-substitution and subsequent reduction, a vast chemical space of N-substituted indolines can be accessed efficiently.

This guide will deconstruct the synthesis into two core phases:

  • Phase 1: Formation of the N-Substituted Indole Nucleus.

  • Phase 2: Selective Reduction to the Indoline.

We will also present a unified, one-pot approach that combines these phases for maximum efficiency.

Phase 1: The Fischer Indole Synthesis for N-Substituted Precursors

The foundational step is the acid-catalyzed reaction between an arylhydrazine and a carbonyl compound.[1] The N-substituent can be introduced either by starting with a pre-functionalized N-substituted arylhydrazine or, more commonly, by performing the Fischer indolization and then alkylating or arylating the resulting indole in a sequential one-pot reaction.[3][4]

The Reaction Mechanism: A Stepwise Deconstruction

Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The accepted mechanism proceeds through several key acid-catalyzed steps.[1][5]

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone. This is a reversible reaction, often driven to completion by the removal of water.

  • Tautomerization: The arylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.

  • [6][6]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes an electrocyclic rearrangement, analogous to a Cope rearrangement. This is the rate-determining step where the critical C-C bond is formed, breaking the weak N-N bond and disrupting the aromaticity of the aniline ring.[1][5]

  • Rearomatization & Cyclization: The resulting intermediate rapidly rearomatizes. The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions generates the stable, aromatic indole ring.

Fischer_Indole_Mechanism

Figure 1: Mechanism of the Fischer Indole Synthesis.
One-Pot N-Alkylation and N-Arylation Strategies

Performing the N-functionalization in the same pot after the indole formation is highly efficient. This approach avoids intermediate purification and significantly reduces reaction time.[1][3][4]

  • N-Alkylation: After the acid-catalyzed indolization, the reaction mixture is cooled and a strong base (e.g., NaH) is added to deprotonate the indole nitrogen. Subsequent addition of an alkyl halide furnishes the N-alkylated indole. Microwave irradiation can dramatically accelerate both the indolization and alkylation steps.[1][3]

  • N-Arylation: For N-arylindoles, a copper-catalyzed N-arylation (a modified Ullmann condensation) can be performed sequentially. After the Fischer indolization, a copper(I) catalyst (e.g., Cu₂O), a base (e.g., K₃PO₄), and an aryl iodide are added, and the mixture is heated, often under microwave irradiation, to yield the N-arylindole.[4]

Phase 2: Reduction of N-Substituted Indoles to Indolines

The conversion of the electron-rich indole ring to an indoline requires a potent reduction method. The choice of reducing agent is critical to ensure selective reduction of the C2=C3 double bond without affecting other functional groups.

Key Reducing Agents and Methodologies

Several reliable methods have been established for this transformation.

Reducing SystemTypical ConditionsKey Advantages & Considerations
Sodium Cyanoborohydride (NaBH₃CN) Acetic Acid or Trifluoroacetic Acid (TFA)Highly effective and selective.[5] Acetic acid can serve as both solvent and acid catalyst. Caution: NaBH₃CN is toxic and can release HCN gas in strong acid; handle with care in a fume hood.
Sodium Borohydride (NaBH₄) Trifluoroacetic Acid (TFA)A less toxic alternative to NaBH₃CN.[7] The strong acid (TFA) activates the indole for reduction. Using a weaker acid like acetic acid with NaBH₄ can lead to N-alkylation as a side reaction.[7]
Catalytic Hydrogenation H₂ gas, Pt/C or Pd/C catalyst, acidic medium (e.g., p-TsOH in water)A "green" method with high atom economy.[8] Requires specialized hydrogenation equipment. Catalyst poisoning by the amine product can be a challenge.
Transfer Hydrogenation Hantzsch ester or Formic Acid as H₂ source, Pd/C or Iridium catalystAvoids the use of high-pressure hydrogen gas.[2][9] Reaction conditions are often mild.

Integrated One-Pot Synthesis of N-Substituted Indolines

A truly efficient process combines the Fischer synthesis, N-alkylation, and reduction into a single, streamlined workflow. A notable strategy involves an "interrupted" Fischer indolization, where an intermediate indolenine is formed and then reduced in situ.[6]

Workflow

Figure 2: General Workflow for N-Substituted Indoline Synthesis.

Experimental Protocols

Safety Precaution: These protocols involve strong acids, bases, and potentially toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 5.1: One-Pot Synthesis of 1-Benzyl-2,3-dimethylindoline

This protocol is adapted from the one-pot Fischer indolization-N-alkylation methodology, followed by a standard reduction.[1][3]

Materials:

  • Phenylhydrazine hydrochloride

  • Butan-2-one (Methyl Ethyl Ketone)

  • p-Toluenesulfonic acid (p-TsOH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Acetic acid, glacial

  • Sodium cyanoborohydride (NaBH₃CN)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: One-Pot Fischer Indolization and N-Alkylation

  • To a microwave-safe reaction vial, add phenylhydrazine hydrochloride (1.0 eq), butan-2-one (1.1 eq), and a catalytic amount of p-TsOH (~10 mol%).

  • Add anhydrous THF to achieve a concentration of ~2 M.

  • Seal the vial and heat in a microwave reactor at 150 °C for 10 minutes.

  • Cool the vial to room temperature using compressed air.

  • Caution: The following steps involve NaH, which is highly reactive with water. Ensure all glassware is dry.

  • In a separate, dry flask under an inert atmosphere (N₂ or Ar), suspend NaH (60% dispersion, 1.5 eq) in anhydrous THF.

  • Carefully transfer the cooled reaction mixture from the microwave vial to the NaH suspension via cannula.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to 80 °C for 15 minutes.

  • Monitor the reaction by TLC until the starting indole is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is 1-benzyl-2,3-dimethylindole. For this protocol, proceed directly to Part B with the crude material.

Part B: Reduction to Indoline

  • Dissolve the crude 1-benzyl-2,3-dimethylindole from Part A in glacial acetic acid.

  • Cool the solution in an ice bath to 10-15 °C.

  • Slowly add sodium cyanoborohydride (3.0 - 5.0 eq) in portions, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture over ice and neutralize with a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, 1-benzyl-2,3-dimethylindoline.

Critical Parameters and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield in Fischer Stage Incorrect Acid Choice: Acid may be too weak or too strong for the specific substrate.Screen both Brønsted acids (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂). The choice is highly substrate-dependent.[10]
Substrate Limitations: Electron-donating groups on the carbonyl component can promote N-N bond cleavage, a competing side reaction.[11]This method may be unsuitable for certain substrates, particularly those that would form highly stabilized iminium ions upon N-N cleavage. Consider an alternative indole synthesis.
Mixture of Regioisomers Unsymmetrical Ketone: Using a ketone like 2-pentanone can lead to cyclization at either α-carbon.Regioselectivity is influenced by acid strength and sterics. Weaker acids often favor the kinetic product, while stronger acids can favor the thermodynamic product.[11] Consider a symmetrical ketone or an aldehyde if regioselectivity is critical.
Failed or Incomplete Reduction Insufficient Acid Activation: The indole ring is not sufficiently protonated to be attacked by the hydride.Ensure the use of a strong acid like acetic acid or TFA as the medium for the reduction.[7]
Reductant Decomposition: NaBH₄ can react with the carboxylic acid solvent.Add the borohydride reagent in portions to a cooled solution to control the reaction rate.
Side Reactions during N-Alkylation C-Alkylation: The base may deprotonate the C-3 position if it is unsubstituted.N-alkylation is generally favored over C-alkylation, but using a non-polar solvent like THF can enhance N-selectivity.

Conclusion

The Fischer indole synthesis, when coupled with N-functionalization and subsequent reduction, represents a robust and highly adaptable platform for the synthesis of N-substituted indolines. By understanding the underlying mechanisms and critical experimental parameters, researchers can effectively troubleshoot and optimize these reactions. The evolution towards one-pot, multi-component procedures offers significant advantages in terms of speed, resource efficiency, and labor, making this synthetic strategy highly valuable for generating libraries of compounds for drug discovery and development.

References

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  • Smith, A. M., Le, P. S. M., & Williams, C. M. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 75-80. [Link]

  • Mates, J., et al. (2019). One-pot synthesis of highly substituted indolines. Molecules, 24(15), 2818. [Link]

  • Smith, A. M., Le, P. S. M., & Williams, C. M. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

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  • Smith, A. M., Le, P. S. M., & Williams, C. M. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(24), 16259-16264. [Link]

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  • Wang, P., et al. (2020). Asymmetric Transfer Hydrogenation of N-Unprotected Indoles with Ammonia Borane. Organic Letters, 22(15), 5849-5854. [Link]

  • Rueping, M., et al. (2008). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 10(22), 5227-5230. [Link]

  • Zhou, X., & Chen, X. (2020). Pd/C-Catalyzed transfer hydrogenation of N–H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source. Organic & Biomolecular Chemistry, 18(38), 7519-7523. [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]

  • Shvartsbart, A., & Smith, A. B. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Angewandte Chemie International Edition, 50(44), 10486-10489. [Link]

  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814. [Link]

  • Vitale, F., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Zeng, Z., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 29(1), 1. [Link]

  • Li, F., et al. (2019). Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. Organometallics, 38(1), 126-133. [Link]

Sources

Harnessing 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde as a Covalent Probe for Chemoproteomic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Proteomics & Drug Discovery

Abstract

The identification of protein targets and the elucidation of their engagement by small molecules are foundational challenges in drug discovery and chemical biology. Chemoproteomics has emerged as a powerful discipline to address these challenges by using chemical probes to map protein-small molecule interactions directly in complex biological systems.[1] This application note details the theoretical framework and provides practical protocols for the use of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (CAS 876710-70-2) as a novel covalent probe for labeling and identifying protein targets.[2] We focus on the reactivity of the aldehyde functional group, which can be leveraged to form stable covalent bonds with nucleophilic residues on proteins, primarily lysine, through reductive amination.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for target identification, validation, and the study of covalent ligand-protein interactions.

Introduction: The Role of Covalent Probes in Proteomics

Modern proteomics aims not only to identify the components of the proteome but also to understand their functional states, interactions, and responses to perturbation. Chemical probes are indispensable tools in this endeavor, providing a means to covalently tag, enrich, and identify specific proteins or protein classes from complex mixtures like cell lysates.[1][5] The strategy of activity-based protein profiling (ABPP), for example, uses reactive probes to target the active sites of specific enzyme families, offering a direct readout of their functional state.[6]

While many probes target hyper-reactive cysteine residues, there is a growing need for probes with alternative reactivity to expand the scope of the "ligandable" proteome.[7] Aldehyde-containing molecules represent a valuable, yet underutilized, class of probes. Their ability to react selectively with primary amines—such as the ε-amino group of lysine residues and the protein N-terminus—under mild, biocompatible conditions makes them highly suitable for proteomics research.[8][9]

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a heterocyclic compound featuring a reactive carbaldehyde group attached to a dihydroindole scaffold.[10] While the dihydroindole core is found in various biologically active molecules, the application of this specific compound in proteomics has not been extensively documented.[11] This note, therefore, serves as a forward-looking guide, establishing the scientific rationale and providing robust protocols to evaluate its potential as a chemoproteomic probe.

Principle of Action: Reductive Amination for Covalent Protein Labeling

The primary mechanism for labeling proteins with 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is reductive amination . This robust and selective two-step reaction proceeds as follows:

  • Schiff Base Formation: The aldehyde group on the probe undergoes a nucleophilic addition reaction with a primary amine on the protein (e.g., lysine side chain) to form an unstable intermediate called a carbinolamine. This intermediate then dehydrates to form a C=N double bond, known as a Schiff base or imine. This reaction is reversible and pH-dependent, typically favoring formation under slightly acidic to neutral conditions (pH 6.0-7.5).

  • Reductive Stabilization: The transient Schiff base is then reduced to a stable secondary amine by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] These reagents are particularly effective because they selectively reduce the imine in the presence of the more abundant aldehyde, minimizing consumption of the probe.[3] The resulting covalent bond is highly stable, making it ideal for downstream proteomic analysis.

The specificity of this reaction for primary amines allows for targeted labeling of accessible lysine residues and protein N-termini, providing valuable structural and functional information.

cluster_2 Reaction P Protein-Lys-NH₂ (Primary Amine) Schiff Schiff Base (Unstable) Protein-Lys-N=CH-R P->Schiff + Probe - H₂O (pH 6.0-7.5) Probe 1-Isopropyl-2,3-dihydro- 1H-indole-5-carbaldehyde (R-CHO) Probe->Schiff Final Stable Covalent Adduct Protein-Lys-NH-CH₂-R Schiff->Final + NaBH₃CN (Reduction) cluster_workflow Chemoproteomic Workflow A 1. Proteome Preparation (e.g., Cell Lysis) B 2. Protein Labeling Incubate lysate with probe and NaBH₃CN A->B Add Probe C 3. Sample Cleanup (e.g., Acetone Precipitation or SDS-PAGE) B->C Quench Reaction D 4. Protein Digestion (e.g., with Trypsin) C->D E 5. Peptide Desalting (e.g., C18 StageTip) D->E F 6. LC-MS/MS Analysis Identify labeled peptides E->F G 7. Data Analysis Database search to identify proteins and modification sites F->G

Sources

Development of fluorescent probes from 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Development of High-Performance Fluorescent Probes from the 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Sensing Capabilities with Indoline-Based Fluorophores

Fluorescent probes are indispensable tools in modern biological and materials science, enabling the visualization and quantification of specific analytes, environmental parameters, and cellular processes with high sensitivity and spatiotemporal resolution.[1][2][3] The rational design of novel fluorophores with tailored properties remains a critical objective. The indole scaffold, in particular, is a privileged structure in the development of fluorescent probes due to its inherent photophysical properties, structural versatility, and biocompatibility.[4][5]

This guide focuses on a specific, yet highly versatile, starting material: 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde . This indoline-based precursor offers a unique combination of features for constructing advanced fluorescent probes:

  • The Dihydro-indole (Indoline) Core: This saturated heterocyclic system acts as a potent electron-donating group, forming the essential "donor" component of a Donor-π-Acceptor (D-π-A) fluorophore.

  • The N-Isopropyl Group: This bulky substituent enhances solubility in organic solvents and can introduce steric effects that influence the probe's photophysical behavior, such as promoting a Twisted Intramolecular Charge Transfer (TICT) state.

  • The C5-Carbaldehyde Functionality: This aldehyde group serves as a versatile synthetic handle, allowing for the straightforward introduction of various electron-accepting moieties via classic condensation reactions to complete the D-π-A architecture.

By strategically combining this indoline donor with a suitable electron acceptor, we can create probes that exhibit strong intramolecular charge transfer (ICT), making them exquisitely sensitive to their local environment. This sensitivity can be harnessed to detect changes in solvent polarity, viscosity, pH, or the presence of specific ions.[1][2][6] This document provides a comprehensive guide, from the foundational design principles to detailed protocols for synthesis, characterization, and a practical application in cellular imaging.

Section 1: Design Principles for Indoline-Based Probes

The cornerstone of the probes derived from our precursor is the Donor-π-Acceptor (D-π-A) design. In this architecture, the electron-rich indoline core (Donor) is connected to an electron-deficient group (Acceptor) through a π-conjugated bridge. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor.[7] This phenomenon, known as Intramolecular Charge Transfer (ICT), is fundamental to the probe's function.

The efficiency and characteristics of this ICT process are highly dependent on the surrounding environment. For instance, in polar solvents, the charge-separated excited state is stabilized, often leading to a red-shift in the emission wavelength (a phenomenon known as positive solvatochromism).[2][7][8]

Furthermore, if the donor and acceptor moieties can rotate relative to each other around the π-bridge, the probe can function as a "molecular rotor." In low-viscosity environments, this rotation is rapid and provides a non-radiative pathway for the excited state to decay, resulting in weak fluorescence. In highly viscous environments, this rotation is restricted, which closes the non-radiative decay channel and forces the molecule to relax by emitting a photon, leading to a dramatic increase in fluorescence quantum yield.[3][6] This makes such probes excellent sensors for microviscosity.

cluster_0 Probe Design Principle: D-π-A Architecture cluster_1 Mechanism of Action Donor Electron Donor (D) 1-Isopropyl-2,3-dihydro-1H-indole PiBridge π-Conjugated Bridge Formed from Aldehyde Donor:f1->PiBridge:f0 C-C Bond Formation Acceptor Electron Acceptor (A) e.g., Dicyanovinyl Group PiBridge:f1->Acceptor:f0 Knoevenagel Condensation Excitation Photoexcitation (hν) ICT Intramolecular Charge Transfer (ICT) State D⁺-π-A⁻ Excitation->ICT TICT Twisted ICT (TICT) State Non-Radiative Decay (Low Viscosity) ICT->TICT Rotational Freedom Fluorescence {Fluorescence Emission| Radiative Decay (High Viscosity)} ICT->Fluorescence Rotational Restriction start Start reactants 1. Combine Reactants & Solvent (Indoline-aldehyde, Malononitrile, Ethanol) start->reactants catalyst 2. Add Piperidine Catalyst reactants->catalyst reflux 3. Heat to Reflux (2-4h) Monitor by TLC catalyst->reflux cool 4. Cool to Room Temp reflux->cool evap1 5. Evaporate Solvent (Rotary Evaporator) cool->evap1 extract 6. Dissolve in DCM Wash with Water evap1->extract dry 7. Dry (MgSO₄) & Evaporate extract->dry purify 8. Purify via Column Chromatography dry->purify product Final Product: Indoline-MN purify->product cluster_0 Experimental Groups start Start: HeLa Cells in Culture stain 1. Incubate cells with 10 µM Indoline-MN (30 min) start->stain wash 2. Wash with PBS to remove excess probe stain->wash control Control Group: Image immediately wash->control test Test Group: Treat with Nystatin (1h) wash->test image 3. Confocal Microscopy (Ex: 405 nm, Em: 520-600 nm) control->image test->image analyze 4. Image Analysis: Quantify Mean Fluorescence Intensity image->analyze result Result: Increased fluorescence in Test Group indicates higher viscosity analyze->result

Sources

Application Notes & Protocols: Synthetic Manipulation of Indoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

Indoline-5-carbaldehyde is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a saturated pyrrolidine ring fused to a benzene ring, presenting two distinct and chemically orthogonal functional groups: a nucleophilic secondary amine (the indoline nitrogen) and an electrophilic aromatic aldehyde. This bifunctional nature allows for sequential, selective chemical modifications, making it an exceptionally versatile scaffold for the synthesis of complex molecular architectures.

The indoline core is a prevalent motif in numerous natural products and pharmacologically active compounds. The presence of the aldehyde at the C-5 position provides a reactive handle for chain extension, cyclization, and the introduction of diverse pharmacophores. This guide provides field-proven, detailed protocols for the most common and useful transformations involving indoline-5-carbaldehyde.

It should be noted that while the parent indoline scaffold is well-studied, specific, published protocols for indoline-5-carbaldehyde itself are not abundant. Therefore, the following procedures have been expertly adapted from established methods for closely related substrates. Each protocol is designed to be a robust and reliable starting point for laboratory investigation, with detailed explanations for the causal relationships between reagents, conditions, and outcomes.

Physicochemical Properties and Safety

Before commencing any experimental work, it is crucial to understand the properties and hazards of the materials involved.

Table 1: Physicochemical Data for Indoline-5-carbaldehyde and Parent Indoline

PropertyIndoline-5-carbaldehydeIndoline (Parent Compound)Rationale for Comparison
CAS Number 86070-93-9496-15-1Parent compound data provides a baseline.
Molecular Formula C₉H₉NOC₈H₉N
Molecular Weight 147.17 g/mol 119.16 g/mol
Appearance Light yellow to brown solid (Typical)Colorless to pale yellow liquidAldehyde adds polarity and MW, favoring solid state.
Melting Point ~85-90 °C (Estimated)-21 °CIncreased symmetry, polarity, and MW raise the MP.
Solubility Soluble in DCM, THF, DMSO, MethanolSoluble in most organic solventsGenerally good solubility in polar aprotic solvents.

Table 2: Hazard and Safety Information

Hazard StatementClassificationPrecautionary Measures
H315: Causes skin irritation Skin Irrit. 2P264, P280, P302+P352, P332+P313
H319: Causes serious eye irritation Eye Irrit. 2P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritation STOT SE 3P261, P271, P304+P340, P312
General Handling Use in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

This safety information is compiled based on the known hazards of aromatic aldehydes and secondary amines like indoline. Always consult the specific Safety Data Sheet (SDS) provided by your supplier.

Chapter 1: Selective Reactions at the Aldehyde Moiety

The aldehyde group is a versatile electrophile, readily participating in carbon-carbon and carbon-nitrogen bond-forming reactions.

Protocol 1.1: Reductive Amination to Form a C-5 Aminomethyl Group

Reductive amination is one of the most reliable methods for forming amine bonds. It proceeds via the initial formation of an iminium ion intermediate between the aldehyde and a primary or secondary amine, which is then reduced in situ by a hydride reagent.

Expertise & Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective hydride donor, capable of reducing the protonated imine (iminium ion) much faster than it reduces the starting aldehyde. This prevents side reactions, such as the reduction of indoline-5-carbaldehyde to the corresponding alcohol. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively dissolve the reagents and intermediates without participating in the reaction.

Detailed Protocol: Synthesis of 5-((benzylamino)methyl)indoline

  • Materials:

    • Indoline-5-carbaldehyde (1.00 g, 6.79 mmol, 1.0 equiv)

    • Benzylamine (0.76 g, 0.78 mL, 7.13 mmol, 1.05 equiv)

    • Sodium triacetoxyborohydride (STAB) (2.16 g, 10.19 mmol, 1.5 equiv)

    • Dichloromethane (DCM), anhydrous (30 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline-5-carbaldehyde (1.00 g) and anhydrous DCM (30 mL). Stir until fully dissolved.

    • Add benzylamine (0.78 mL) to the solution at room temperature. Stir the mixture for 20-30 minutes. The formation of the intermediate imine may be observed by TLC.

    • In a single portion, carefully add sodium triacetoxyborohydride (2.16 g) to the stirring mixture. The addition may be slightly exothermic.

    • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC (e.g., using 10% Methanol in DCM as eluent).

    • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (25 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield the pure 5-((benzylamino)methyl)indoline.

  • Basis for Protocol Design: This procedure is adapted from the well-established reductive amination methodology using STAB and a specific application on a complex indoline dialdehyde.

Reductive_Amination cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Aldehyde Indoline-5-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine, -H₂O Iminium_ref Iminium Ion Amine R-NH₂ Reducer NaBH(OAc)₃ Product Secondary Amine Product Reducer->Product Hydride Attack Iminium_ref->Product

Caption: Mechanism of Reductive Amination.

Chapter 2: Selective Reactions at the Indoline Nitrogen

The indoline nitrogen behaves as a typical, albeit somewhat sterically hindered, secondary amine. It is readily acylated, sulfonylated, and alkylated under standard conditions.

Protocol 2.1: N-Acylation as a Protective Strategy

Acylating the indoline nitrogen is a common first step in a multi-step synthesis. The resulting amide is significantly less nucleophilic and basic than the starting amine, effectively "protecting" it from participating in subsequent reactions. This strategy is essential for performing chemistry on the aldehyde without interference from the amine.

Expertise & Causality: The reaction of indoline-5-carbaldehyde with an acyl chloride (like acetyl chloride) generates HCl as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is required to scavenge this acid. Without the base, the generated HCl would protonate the starting indoline, deactivating it towards further acylation and potentially leading to side reactions. DCM is an ideal solvent due to its inertness and ability to dissolve the reactants.

Detailed Protocol: Synthesis of 1-acetylindoline-5-carbaldehyde

  • Materials:

    • Indoline-5-carbaldehyde (1.00 g, 6.79 mmol, 1.0 equiv)

    • Triethylamine (TEA) (1.42 mL, 10.19 mmol, 1.5 equiv)

    • Acetyl chloride (0.58 mL, 8.15 mmol, 1.2 equiv)

    • Dichloromethane (DCM), anhydrous (25 mL)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve indoline-5-carbaldehyde (1.00 g) in anhydrous DCM (25 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.42 mL) to the solution. Cool the flask to 0 °C in an ice-water bath.

    • While stirring at 0 °C, add acetyl chloride (0.58 mL) dropwise via syringe over 5 minutes. A white precipitate of triethylammonium hydrochloride will form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting solid is often pure enough for subsequent steps. If required, it can be recrystallized from ethyl acetate/hexanes to yield pure 1-acetylindoline-5-carbaldehyde.

Chapter 3: Orthogonal Synthesis & Advanced Protocols

The true synthetic power of indoline-5-carbaldehyde is realized when its two functional groups are manipulated in a planned sequence.

Orthogonal_Synthesis cluster_path1 Path A: Aldehyde First cluster_path2 Path B: Nitrogen First (Protection) Start Indoline-5-carbaldehyde A1 Reductive Amination (Protocol 1.1) Start->A1 B1 N-Acylation (Protocol 2.1) Start->B1 A2 N-Acylation (Protocol 2.1) A1->A2 Product_A Product A A2->Product_A B2 Wittig Reaction (Protocol 3.1) B1->B2 Product_B Product B B2->Product_B

Caption: Orthogonal synthetic pathways for indoline-5-carbaldehyde.

Protocol 3.1: Wittig Olefination on a Protected Scaffold

The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide. To perform this reaction on indoline-5-carbaldehyde, it is highly advisable to first protect the nitrogen atom (as described in Protocol 2.1). The reason is that many methods to generate the phosphorus ylide require a very strong base (like n-butyllithium), which would readily deprotonate the acidic N-H proton of the indoline, consuming the base and inhibiting the desired reaction.

Expertise & Causality: Using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is often advantageous as it is commercially available, solid, and stable to air, obviating the need for in situ generation with strong bases. This ylide typically favors the formation of the (E)-alkene product due to thermodynamic stability in the reaction intermediates.

Detailed Protocol: Synthesis of ethyl (E)-3-(1-acetylindolin-5-yl)acrylate

  • Prerequisite: Prepare 1-acetylindoline-5-carbaldehyde using Protocol 2.1.

  • Materials:

    • 1-acetylindoline-5-carbaldehyde (1.00 g, 5.28 mmol, 1.0 equiv)

    • (Carbethoxymethylene)triphenylphosphorane (2.21 g, 6.34 mmol, 1.2 equiv)

    • Toluene, anhydrous (40 mL)

  • Procedure:

    • Combine 1-acetylindoline-5-carbaldehyde (1.00 g) and (carbethoxymethylene)triphenylphosphorane (2.21 g) in a 100 mL round-bottom flask.

    • Add anhydrous toluene (40 mL) and equip the flask with a reflux condenser under a nitrogen atmosphere.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 6-12 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude residue will contain the product and triphenylphosphine oxide. Add about 30 mL of a 20% ethyl acetate in hexanes mixture and stir vigorously. The triphenylphosphine oxide byproduct is poorly soluble and should precipitate.

    • Filter off the solid byproduct and wash it with a small amount of the same solvent mixture.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to obtain the pure alkene product.

  • Basis for Protocol Design: This protocol is adapted from standard Wittig procedures using stabilized ylides on aromatic aldehydes.

Protocol 3.2: Knoevenagel Condensation

This classic reaction involves the condensation of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile) in the presence of a weak base.

Expertise & Causality: The reaction is typically catalyzed by a mild base like piperidine or ammonium acetate. The base deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl. A subsequent dehydration step yields the final C=C double bond. Ethanol is a common solvent as it effectively dissolves the reactants and the catalyst.

Detailed Protocol: Synthesis of 2-(indolin-5-ylmethylene)malononitrile

  • Materials:

    • Indoline-5-carbaldehyde (500 mg, 3.40 mmol, 1.0 equiv)

    • Malononitrile (224 mg, 3.40 mmol, 1.0 equiv)

    • Ethanol (15 mL)

    • Piperidine (2-3 drops, catalytic)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve indoline-5-carbaldehyde (500 mg) and malononitrile (224 mg) in ethanol (15 mL).

    • Add 2-3 drops of piperidine to the stirring solution at room temperature.

    • A precipitate may form as the reaction proceeds. Stir for 1-3 hours at room temperature.

    • Monitor the reaction by TLC. Upon completion, cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold ethanol.

    • Dry the product under vacuum to yield the pure 2-(indolin-5-ylmethylene)malononitrile.

  • Basis for Protocol Design: This is a standard Knoevenagel condensation protocol, widely applicable to aromatic aldehydes.

References

  • PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. Indoline. National Center for Biotechnology Information. [Link]

  • Loba Chemie. INDOLINE MSDS. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • CN101012177A - Synthesis and biological activities of 1-acetyl-5-substituted indoline compounds.
  • Master Organic Chemistry. The Wittig Reaction. [Link]

  • Bremner, J. B., Samosorn, S., & Ambrus, J. I. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthesis, 2004(16), 2653-2658. [Link]

  • Shinde, S. D., et al. (2018). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Synthetic Communications, 48(10), 1185-1192. [Link]

  • Chemistry LibreTexts. The Wittig Reaction (Experiment). [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2003). Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Synthetic Communications, 33(18), 3145-3149. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). N-Acylation of Indoles with Aldehydes. Organic Letters, 9(10), 1987-1990. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Zhang, Y., et al. (2015). Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Organic Letters, 17(24), 6062–6065. [Link]

Topic: Analytical Methods for the Quantitation of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides comprehensive, validated analytical protocols for the precise and reliable quantitation of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde. As a novel intermediate in pharmaceutical synthesis, ensuring its purity and concentration is critical for process control and quality assurance. This guide details two robust, orthogonal methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a Gas Chromatography-Mass Spectrometry (GC-MS) method for higher specificity and trace-level analysis. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to international validation standards, and practical implementation.

Introduction and Scientific Rationale

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is an indole derivative of increasing interest in medicinal chemistry, serving as a key building block for complex therapeutic agents. The accurate determination of its concentration in reaction mixtures, as a raw material, or in stability studies is paramount. The presence of both an indole core and an aromatic aldehyde functional group dictates the selection of appropriate analytical technologies.

The chromophoric nature of the molecule makes it an ideal candidate for HPLC with UV detection, a workhorse technique in pharmaceutical labs known for its robustness and reproducibility.[1] For enhanced specificity and sensitivity, especially in complex matrices where co-eluting impurities may be present, GC-MS offers a powerful alternative, providing both quantitative data and mass-based structural confirmation.[2][3]

The validation of these analytical procedures is not merely a formal exercise but a foundational requirement to ensure data integrity. All protocols described herein are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, demonstrating that they are fit for their intended purpose.[4][5][6]

Physicochemical Properties of the Analyte
PropertyValueSource
Chemical Name 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde-
Molecular Formula C₁₂H₁₅NOCalculated
Molecular Weight 189.25 g/mol Calculated
Structure -
CAS Number Not readily available-

Note: As this is a specialized intermediate, some physical property data is not available in public databases and is calculated based on its structure.

Method 1: Quantitation by Reverse-Phase HPLC-UV

This method is optimized for accuracy and throughput, making it ideal for routine quality control, content uniformity, and stability testing.

Principle of HPLC-UV Analysis

Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte, being moderately nonpolar, partitions between a nonpolar stationary phase (C18) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), the analyte is eluted from the column and detected by a UV spectrophotometer at a wavelength where it exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic Acid (optional, for pH control and peak shape improvement).

  • Reference Standard: 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (purity ≥98%).

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining moderately nonpolar compounds.
Mobile Phase Gradient of A and BProvides good separation and reasonable run times.
Gradient Program 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% BEnsures elution of the analyte and cleaning of the column.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLBalances sensitivity with peak shape.
Detection Wavelength ~254 nm or λmaxIndole structures typically show strong absorbance in this region.
  • Data Analysis and System Suitability:

    • Inject the diluent (blank), followed by the calibration standards and then the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Ensure system suitability criteria are met: Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000.

Method Validation Summary (ICH Q2(R1))

The described HPLC-UV method must be validated to prove its suitability. The following table summarizes the key validation parameters and typical acceptance criteria.[4][7]

ParameterTypical Acceptance CriteriaHypothetical Result
Specificity No interference from blank/placebo at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%0.8%; 1.5%
LOD Signal-to-Noise Ratio ≥ 3:10.2 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.7 µg/mL
Robustness % RSD ≤ 5.0% for minor changes in flow rate, temp, etc.Pass

Method 2: Quantitation by GC-MS

This method provides an orthogonal approach with high selectivity, making it suitable for impurity profiling, confirmation of identity, and analysis in complex matrices.

Principle of GC-MS Analysis

Gas Chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. The analyte is vaporized in a heated inlet and swept by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase. The mass spectrometer then ionizes the eluted compound, separates the ions by their mass-to-charge ratio, and provides a mass spectrum that serves as a chemical fingerprint, ensuring positive identification and highly selective quantification.[2][8]

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane or Ethyl Acetate (GC grade).

  • Reference Standard: 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (purity ≥98%).

Step-by-Step Protocol:

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

    • Calibration Standards: Perform serial dilutions of the stock solution with Dichloromethane to prepare standards from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample quantity expected to contain ~25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Dichloromethane.

    • Further dilute as necessary to fall within the calibration range.

    • Transfer to a GC vial.

  • GC-MS Conditions:

ParameterSettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA nonpolar column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Volume 1 µL (Splitless mode)Maximizes sensitivity for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minSeparates the analyte from solvent and potential impurities.
Transfer Line Temp 280 °CPrevents condensation of the analyte.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole.
MS Mode Scan (m/z 40-400) for qualitative, SIM for quantitativeScan mode confirms identity; Selected Ion Monitoring (SIM) enhances quantitative sensitivity.
Quantifier Ion Molecular Ion (e.g., m/z 189) or major fragmentSelect a stable, abundant ion for quantification.
  • Data Analysis:

    • Identify the analyte peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

    • For quantification, create a calibration curve by plotting the peak area of the quantifier ion against concentration.

    • Confirm the identity in samples by comparing the retention time and the full mass spectrum to that of the reference standard.

Method Validation Summary (ICH Q2(R1))
ParameterTypical Acceptance CriteriaHypothetical Result
Specificity No interfering peaks at the target retention time and mass spectrum.Pass
Linearity (r²) ≥ 0.9980.9991
Range 0.1 - 20 µg/mLPass
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (% RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 7.0%2.1%; 4.5%
LOD Signal-to-Noise Ratio ≥ 3:10.02 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:10.08 µg/mL
Robustness % RSD ≤ 10.0% for minor changes in oven ramp, flow rate, etc.Pass

Workflows and Data Management

Adherence to a structured workflow is essential for generating reliable and defensible analytical data.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (Dilution, Filtration) Sample->SamplePrep StdPrep Reference Standard Preparation SST System Suitability Test (SST) StdPrep->SST Cal Calibration Curve Generation StdPrep->Cal Analysis Sample Sequence Execution (HPLC or GC-MS) SamplePrep->Analysis SST->Cal Cal->Analysis Processing Data Processing (Integration & Calculation) Analysis->Processing Review Data Review & Verification Processing->Review Report Final Report Generation (Certificate of Analysis) Review->Report

Caption: General workflow for quantitative analysis.

Validation_Workflow Specificity Specificity Linearity Linearity & Range Specificity->Linearity FinalMethod Validated Method Specificity->FinalMethod Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->FinalMethod Precision Precision Accuracy->Precision Accuracy->FinalMethod Robustness Robustness Precision->Robustness Precision->FinalMethod LOD_LOQ->FinalMethod Robustness->FinalMethod

Caption: Workflow for analytical method validation.

Concluding Remarks

The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the accurate and reliable quantitation of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde. The HPLC-UV method is well-suited for high-throughput, routine QC environments, while the GC-MS method offers superior selectivity and sensitivity for more demanding applications such as impurity identification and trace analysis. Proper validation of these methods in accordance with ICH guidelines is mandatory to ensure the integrity of the data and to meet regulatory expectations. These protocols serve as a comprehensive starting point for any laboratory tasked with the analysis of this important pharmaceutical intermediate.

References

  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Acta Poloniae Pharmaceutica, 73(3), 713-721. Retrieved from [Link]

  • Salo, M. L. (1985). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Journal of Chromatographic Science, 23(7), 289-296. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Lakshmipriya, M., & Kokilambigai, S. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 81-91. Retrieved from [Link]

  • Singh, G., et al. (2013). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. Applied Biochemistry and Biotechnology, 170(6), 1413-1422. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed Central. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • PubMed Central. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2012). GC/MS analysis of indole and skatole in seafood. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576131, 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-. Retrieved from [Link]

  • ResearchGate. (2025). Analytical methods. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for process monitoring and quality control. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent resolution, peak symmetry, and sensitivity with UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to method validation, ensuring scientific integrity and reliable results.

Introduction

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. As an aldehyde, this molecule is a versatile precursor for the synthesis of more complex molecules. Given its role as a critical building block, a reliable analytical method for its quantification is paramount to ensure the quality and consistency of downstream processes and final products.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[1] Reversed-phase chromatography, in particular, is well-suited for the analysis of moderately polar to nonpolar compounds like the target analyte.[2][3] This application note details a specific, sensitive, and validated HPLC-UV method for 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.

Physicochemical Properties of the Analyte

While specific experimental data for 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is not extensively published, we can infer its properties from structurally similar compounds. For instance, indole-5-carboxaldehyde has a molecular weight of 145.16 g/mol .[4] The addition of an isopropyl group and the reduction of the indole ring to an indoline structure will increase the molecular weight and likely alter its polarity. The presence of the aromatic ring and the carbonyl group suggests that the compound will have strong UV absorbance, making UV detection a suitable choice.

HPLC Method Parameters

The selection of HPLC parameters is critical for achieving a good chromatographic separation. The following conditions have been optimized for the analysis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.

Rationale for Parameter Selection
  • Column: A C18 column is the most widely used stationary phase in reversed-phase HPLC and provides excellent retention for a broad range of compounds, including aromatic and moderately polar molecules.[5] Its hydrophobic nature allows for good interaction with the analyte.

  • Mobile Phase: A simple mobile phase of acetonitrile and water is chosen for its low UV cutoff, miscibility, and ability to provide good peak shapes for a wide variety of compounds. Acetonitrile is often preferred over methanol as it can offer different selectivity and lower backpressure.[6] The isocratic elution mode is suitable for routine analysis and quality control due to its simplicity and robustness.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.

  • Detection Wavelength: Aromatic aldehydes typically exhibit strong UV absorbance. Based on the analysis of similar aldehydes, a detection wavelength of 225 nm is selected to ensure high sensitivity.[7]

  • Column Temperature: Maintaining a constant column temperature of 30 °C helps to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 225 nm
Run Time 10 minutes

Experimental Protocol

Materials and Reagents
  • 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (Reference Standard, >98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm Syringe filters (PTFE or Nylon)

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.

  • Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration of approximately 1 mg/mL.[8][9]

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[10][11]

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Standard (1 mg/mL in Methanol) working Prepare Working Standards (1-100 µg/mL in Mobile Phase) stock->working calibrate Construct Calibration Curve working->calibrate sample_prep Prepare Sample Solution (in Methanol, dilute with Mobile Phase) filter Filter all solutions (0.45 µm syringe filter) sample_prep->filter inject Inject into HPLC System filter->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Area acquire->integrate quantify Quantify Analyte in Sample integrate->quantify calibrate->quantify

Caption: Workflow for HPLC analysis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.

Method Validation

To ensure the reliability and accuracy of the analytical method, it is essential to perform method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15]

Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the reference standard, and the sample. Peak purity analysis using a photodiode array (PDA) detector can also be employed.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended for establishing linearity.[13] The calibration curve is generated by plotting the peak area versus the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.[13] The recovery should be within 98-102%.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate injections of the same standard solution on the same day and under the same experimental conditions. The relative standard deviation (RSD) should be ≤ 2%.[13]

    • Intermediate Precision (Inter-day precision): Assessed by performing the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12] This can be evaluated by intentionally varying parameters such as the mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min).

Validation Workflow

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC-UV method for the quantitative analysis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde. The detailed protocol, from sample preparation to method validation, is designed to be easily implemented in a quality control or research laboratory. The method is robust, reliable, and provides accurate results, making it a valuable tool for the analysis of this important pharmaceutical intermediate. Adherence to the outlined validation procedures will ensure compliance with regulatory expectations and confidence in the generated data.

References

  • PubChem. (n.d.). Indole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link][4]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][12]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Retrieved from [Link][7]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link][17]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link][18]

  • Journal of Chromatographic Science. (1980). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Retrieved from [Link][2]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][13]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link][19]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link][10]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link][11]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link][3]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link][8]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][14]

  • Food Chemistry Advances. (2024). A colorimetric assay for the detection of indole-3-carbaldehyde in foods. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link][20]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link][21]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link][9]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link][6]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link][22]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][15]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Indoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying the indoline scaffold. The inherent reactivity of the indoline nucleus often leads to challenges in controlling the site of functionalization. This resource provides in-depth, troubleshooting-focused answers to common regioselectivity problems, grounded in mechanistic principles and supported by field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Basics of Indoline Reactivity

Question 1: Why is regioselectivity a major challenge in the functionalization of the indoline benzene ring (C4-C7)?

Answer: Controlling regioselectivity on the benzenoid ring of an indoline is fundamentally challenging due to a combination of electronic and steric factors. Unlike the pyrrolidine ring, the C4, C5, C6, and C7 positions on the benzene moiety have similar electronic properties and steric environments, making it difficult for a reagent to distinguish between them.[1]

  • Electronic Similarity: The nitrogen atom's lone pair primarily influences the pyrrolidine ring, and its effect on the benzene ring is less pronounced and distributed, leading to small differences in reactivity among the C4-C7 positions.

  • Inherent Reactivity: Without a directing group, transition-metal-catalyzed C-H functionalization often defaults to the positions on the five-membered ring (C2 or C3 in the parent indole).[2] Accessing the six-membered ring requires overcoming this inherent reactivity preference.[1]

  • Steric Hindrance: The C4 and C7 positions are sterically hindered by the adjacent fused pyrrolidine ring, which can disfavor reactions at these sites unless specific strategies are employed.

To overcome these challenges, the most powerful and widely used strategy is Directing Group-Assisted C-H Activation . This involves temporarily installing a group, typically on the indoline nitrogen, that can coordinate to a metal catalyst and deliver it to a specific C-H bond.

Question 2: My reaction is functionalizing the nitrogen atom instead of the C-H bonds. How can I prevent N-functionalization?

Answer: Unwanted N-functionalization is a common side reaction, especially in reactions involving electrophiles or under basic conditions where the N-H proton is acidic. The indoline nitrogen is a potent nucleophile.

Troubleshooting Strategies:

  • N-Protection/Directing Group Installation: The most robust solution is to protect the nitrogen with a group that serves two purposes: it blocks N-functionalization and acts as a directing group for the desired C-H activation. Common choices include:

    • Picolinamide (PA): Excellent for directing to the C7 position.

    • Pyrimidyl groups: Can direct to the C2 position.[3]

    • N-Acyl groups (e.g., Pivaloyl, Acetyl): The steric bulk of the acyl group can influence selectivity between C2 and C7.[3]

  • Catalyst and Ligand Choice: In some palladium-catalyzed reactions, the choice of catalyst and additives can switch selectivity between N-H and C-H functionalization. For instance, in intramolecular alkenylation, a Pd(OAc)₂/Na₂CO₃/Bu₄NCl system can favor N-H functionalization, while a PdCl₂(MeCN)₂/benzoquinone system promotes C-3 functionalization.[4]

  • Solvent and Acidity: Running the reaction in a non-polar solvent can reduce the nucleophilicity of the nitrogen. In some cases, the presence of an acid can protonate the nitrogen, preventing it from reacting, although this must be compatible with the overall reaction mechanism.

Section 2: C7-Position Functionalization

Question 3: I am attempting a C7-arylation using a directing group, but I'm getting a mixture of C7 and C5 products, along with low yield. What is going wrong?

Answer: Achieving high selectivity for the C7 position is a well-documented challenge, but it is solvable with careful optimization.[5] Poor selectivity and yield in directing group-assisted C7 functionalization often stem from an improperly formed or unstable metallacyclic intermediate.

Causality and Troubleshooting Workflow:

The key to C7 selectivity is the formation of a stable, five-membered palladacycle intermediate, which is kinetically favored. If this intermediate is not formed efficiently, side reactions or reactions at other positions can occur.

C7_Functionalization

Detailed Troubleshooting Points:

  • Directing Group Choice:

    • Problem: Your current directing group may be too flexible or have the wrong geometry to favor the C7-palladacycle.

    • Solution: The N-P(O)tBu₂ group is highly effective for directing palladium-catalyzed C7 arylation.[1][6] Another excellent choice is the picolinamide (PA) directing group, which forms a robust chelation complex.

  • Catalyst System:

    • Problem: The catalyst may not be active enough, or the ligands may be inappropriate.

    • Solution: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor for these reactions.[7] The reaction often does not require an external ligand, as the directing group and substrate coordinate directly to the metal.

  • Oxidant/Additive:

    • Problem: Inefficient C-H activation or catalyst turnover.

    • Solution: These reactions typically require an oxidant. Silver acetate (AgOAc) or potassium carbonate (K₂CO₃) are frequently used, often acting as both a base and an oxidant shuttle. Ensure they are fresh and anhydrous.

  • Solvent and Temperature:

    • Problem: The solvent can significantly impact the stability of the key intermediates.

    • Solution: Toluene or 1,2-dichloroethane (DCE) are often good starting points. The reaction usually requires elevated temperatures (e.g., 100-120 °C) to promote C-H activation.

Self-Validating Protocol: C7-Arylation of N-Picolinamide Indoline

This protocol provides a reliable method for achieving high C7 selectivity.

Parameter Specification Rationale
Substrate N-Picolinamide Indoline (1 equiv.)PA group is a robust directing group for C7.
Coupling Partner Aryl Iodide (1.5-2.0 equiv.)Iodides are generally more reactive than bromides.
Catalyst Pd(OAc)₂ (5-10 mol%)Standard, effective palladium(II) source.
Base K₂CO₃ (2.0 equiv.)Neutralizes H-X generated, assists in C-H activation.
Solvent Toluene or DioxaneNon-coordinating solvents that perform well at high temps.
Temperature 110 °CSufficient thermal energy for C-H activation.
Atmosphere Nitrogen or ArgonPrevents oxidative side reactions and catalyst degradation.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add N-picolinamide indoline, aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel.

Confirmation: The regioselectivity can be unequivocally confirmed by 1D and 2D NMR (COSY, HMBC, NOESY) experiments to establish the connectivity at the C7 position.

Section 3: C4-Position Functionalization

Question 4: I need to functionalize the C4 position, but my reaction is giving me the C2 product. How can I switch the selectivity?

Answer: Achieving C4 functionalization is notoriously difficult due to its sterically hindered nature and the electronic preference for other sites.[5][8] Selectivity is almost exclusively achieved by installing a directing group at the C3 position, which forces the catalyst to interact with the C4-H bond.

C4_Mechanism Indoline Indoline with C3-Directing Group (DG) Chelation Chelation Complex (DG coordinates to Pd) Indoline->Chelation + Pd(II) Pd_cat Pd(II) Catalyst Pd_cat->Chelation Metallacycle 6-Membered Palladacycle (C4-H Activation) Chelation->Metallacycle Intramolecular C-H Activation Coupling Oxidative Addition & Reductive Elimination (with Coupling Partner) Metallacycle->Coupling Product C4-Functionalized Indoline Coupling->Product Product->Pd_cat Catalyst Regeneration

Key Strategic Pillars for C4-Selectivity:

  • C3-Directing Group is Mandatory: You cannot achieve C4 selectivity without a directing group at the C3 position. The directing group forms a six-membered metallacycle, which is less favorable than a five-membered one (for C2 or C7) but is forced by the geometry.[9]

    • Effective DGs: Carbonyl-containing groups like formyl (-CHO), acetyl (-COCH₃), or carboxylic acid/ester groups at C3 have proven effective.[9][10]

  • Block the N-H Position: The free (NH) indoline can interfere. Protecting the nitrogen with a benzyl (Bn) or other simple alkyl group is often necessary to prevent unwanted coordination or side reactions.[10]

  • Catalyst System Tuning: The catalyst system must be carefully chosen to favor the formation of the C4-metallacycle.

    • Catalyst: Pd(OAc)₂ is a common choice.

    • Ligand: Sometimes, a specific ligand is required to stabilize the active catalytic species.

    • Additive: Additives like Ag₂CO₃ or benzoquinone are often used as oxidants.

Troubleshooting Table: C4 vs. C2 Selectivity

Issue Probable Cause Recommended Action
Exclusive C2-Product The directing group at C3 is not engaging the catalyst, or the N-H is directing to C2.1. Ensure your C3-DG is a known good director (e.g., formyl). 2. Protect the indoline nitrogen (e.g., N-Bn).
Mixture of C2/C4 Suboptimal reaction conditions are leading to competing reaction pathways.1. Re-screen solvents (try DMAc or DCE). 2. Adjust temperature. Lowering it might favor the thermodynamically less stable C4-pathway if it has a lower activation energy.
Domino Reaction/Migration With a C3-acetyl group, a domino C4-arylation/3,2-carbonyl migration can occur.[10]This is a known pathway. If undesired, protecting the N-H group can suppress the migration.[10] If the C2-acetyl product is desired, this can be a useful transformation.

References

  • Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13886-13916. [Link]

  • Cacchi, S., & Fabrizi, G. (2021). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 121(15), 8895-9039. [Link]

  • Zhang, D. W., & Li, C. J. (2018). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters, 29(1), 33-40. [Link]

  • Sun, K., & Li, X. (2018). C H Activation of Indoles. ResearchGate. [Link]

  • Hong, S., & Baik, M. H. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Catalysis, 8(5), 4535-4544. [Link]

  • Smith, C. A., & Padwa, A. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • Wang, Q., & Glorius, F. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(38), 10464-10470. [Link]

  • Yilmaz, A., & Carrow, B. P. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7246-7261. [Link]

  • Smith, C. A., & Padwa, A. (2025). Catalyst-controlled directing group translocation in the site selective C-H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed. [Link]

  • El-Faham, A., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(22), 5483. [Link]

  • Shi, Z., & Yang, Y. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1739-1752. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Reddy, K. S., & Kumar, M. P. (2024). Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. The Journal of Organic Chemistry. [Link]

  • Sharma, S., & Kapur, M. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Wang, Q., & Glorius, F. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(38), 10464-10470. [Link]

  • Luedtke, N. W., & Goldberg, K. I. (2007). Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination. Organometallics, 26(8), 1871-1874. [Link]

  • Sarmah, D., Tahu, M., & Bora, U. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Applied Organometallic Chemistry, 35(10), e6357. [Link]

  • Various Authors. (n.d.). Regioselectivity of the asymmetric functionalization of indoles. ResearchGate. [Link]

  • Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 187-198. [Link]

  • Wang, Q., & Glorius, F. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. ResearchGate. [Link]

  • Yilmaz, A., & Carrow, B. P. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]

  • Shi, Z., & Yang, Y. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(32), 9578-9579. [Link]

  • Smith, C. A., & Padwa, A. (2024). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Hong, S., & Baik, M. H. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]

Sources

Navigating the Formylation of N-Substituted Indolines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a formyl group onto the N-substituted indoline scaffold is a critical transformation in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. While seemingly straightforward, this electrophilic aromatic substitution can be fraught with challenges, from low yields to unexpected side products. This guide provides a comprehensive, experience-driven approach to troubleshooting the common hurdles encountered during the formylation of N-substituted indolines, with a primary focus on the widely employed Vilsmeier-Haack reaction and its alternatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield

Question: I am attempting to formylate my N-substituted indoline using the Vilsmeier-Haack reaction, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in a Vilsmeier-Haack formylation of an N-substituted indoline is a common issue that can often be traced back to a few key factors related to substrate reactivity, reagent quality, and reaction conditions.

Causality and Solutions:

  • Substrate Reactivity: The benzene ring of an N-substituted indoline is activated towards electrophilic substitution by the nitrogen atom. However, the degree of activation can be significantly influenced by the nature of the substituent on the nitrogen ('R' group) and any other substituents on the aromatic ring.

    • Electron-Withdrawing Groups (EWGs) on Nitrogen: If your N-substituent is strongly electron-withdrawing (e.g., acetyl, tosyl), it will significantly decrease the nucleophilicity of the aromatic ring, making the electrophilic substitution much more difficult. The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[1][2]

      • Solution: Consider using a more reactive formylating agent or a stronger Lewis acid to increase the electrophilicity of the formylating species.[3] Alternatively, if the N-substituent is a protecting group, consider switching to a less deactivating group for the formylation step.

    • Steric Hindrance: A bulky N-substituent can sterically hinder the approach of the Vilsmeier reagent to the C5 position, which is the typical site of formylation.

      • Solution: Increasing the reaction temperature may help overcome the activation energy barrier.[2] However, be mindful of potential side reactions at higher temperatures.

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent is moisture-sensitive.

    • Degraded Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) must be of high purity and anhydrous.[2] DMF can decompose over time to dimethylamine and formic acid, which can interfere with the reaction.

      • Solution: Use freshly distilled or newly purchased, unopened bottles of POCl₃ and anhydrous DMF.[2] It is advisable to prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the indoline substrate.

    • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

      • Solution: A modest excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often employed to drive the reaction to completion.

  • Reaction Conditions:

    • Temperature: While many Vilsmeier-Haack reactions proceed at or below room temperature, less reactive indolines may require heating.[2]

      • Solution: If no reaction is observed at lower temperatures, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature that promotes product formation without significant decomposition. For particularly stubborn substrates, refluxing may be necessary.[2]

    • Reaction Time: The reaction may simply be slow.

      • Solution: Extend the reaction time and monitor its progress.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing a mixture of products, making purification difficult. What are the common side products in indoline formylation and how can I suppress their formation?

Answer:

The formation of multiple products is often a result of competing reaction pathways or over-reactivity. Understanding the potential side reactions is key to devising a strategy for a cleaner reaction profile.

Common Side Products and Mitigation Strategies:

  • Di-formylation: While less common for indolines compared to highly activated systems like indoles, di-formylation can occur under forcing conditions (high temperature, large excess of Vilsmeier reagent).[4]

    • Solution: Use a smaller excess of the formylating agent and maintain a lower reaction temperature. Carefully monitor the reaction and stop it once the desired mono-formylated product is maximized.

  • Oxidation/Dehydrogenation to the Indole: N-substituted indolines can be susceptible to oxidation to the corresponding N-substituted indole, especially at elevated temperatures or in the presence of air. The resulting indole is often more reactive towards formylation than the starting indoline, leading to the formation of the 3-formylindole derivative as a significant byproduct.[5]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessive heating.

  • Reaction at the Nitrogen Atom (N-Formylation): While the Vilsmeier-Haack reaction typically results in C-formylation of the aromatic ring, under certain conditions, N-formylation of secondary amines can occur.[6] For N-substituted indolines, this is less of a concern unless the N-substituent is labile.

    • Solution: This is generally not a major pathway for pre-substituted N-indolines. Ensuring the N-substituent is stable under the reaction conditions is important.

  • Polymerization/Decomposition: Electron-rich aromatic systems can be prone to polymerization or decomposition under strongly acidic or high-temperature conditions.

    • Solution: Maintain a controlled temperature and add the indoline substrate slowly to the pre-formed Vilsmeier reagent to avoid localized heating and high concentrations of reactive intermediates.

Issue 3: Regioselectivity - Formylation at an Unexpected Position

Question: I expected formylation to occur at the C5 position, but I am seeing isomers. Why is this happening and can I control the regioselectivity?

Answer:

For N-substituted indolines, formylation is electronically directed to the para position relative to the activating nitrogen atom, which is C5.[1] However, substitution patterns on the indoline ring can alter this preference.

Factors Influencing Regioselectivity:

  • Existing Substituents on the Aromatic Ring: The directing effects of other substituents on the benzene ring will compete with the activating effect of the indoline nitrogen.

    • Activating Groups: If there is another activating group on the ring, a mixture of isomers can result based on the combined directing effects.

    • Deactivating Groups: A deactivating group can disfavor substitution at adjacent positions.

    • Steric Effects: A bulky substituent at C4 or C6 can hinder substitution at C5, potentially leading to formylation at other activated positions, such as C7.

      • Solution: A thorough analysis of the electronic and steric effects of all substituents on your starting material is necessary to predict the likely outcome. In cases of unavoidable isomer formation, careful optimization of reaction conditions (e.g., temperature, solvent) may favor one isomer over the other, though chromatographic separation is often required.

Alternative Formylation Methods

If the Vilsmeier-Haack reaction proves problematic, several other formylation methods can be considered.

MethodFormylating AgentTypical ConditionsAdvantagesDisadvantages
Duff Reaction Hexamethylenetetramine (HMTA)Acidic medium (e.g., acetic acid, trifluoroacetic acid)Good for ortho-formylation of phenols, can be adapted for activated amines.Often results in low yields.[7]
Rieche Formylation Dichloromethyl methyl etherLewis acid (e.g., TiCl₄, SnCl₄)Effective for a range of electron-rich aromatics.[8][9]Uses highly toxic and carcinogenic reagents.
Gattermann-Koch/Gattermann Reaction CO/HCl/AlCl₃/CuCl or HCN/HClStrong acidCan formylate less activated systems.Uses highly toxic reagents (CO, HCN).
Boron-Catalyzed Formylation Trimethyl orthoformateBF₃·OEt₂Milder conditions, avoids hazardous reagents like POCl₃.[10][11]May not be suitable for all substrates.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an N-Substituted Indoline
  • To a stirred solution of anhydrous dimethylformamide (DMF, 3.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise.

  • Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of the N-substituted indoline (1.0 eq.) in the same anhydrous solvent to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, consider gentle heating (e.g., 40-60 °C).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indoline N-Substituted Indoline Sigma_Complex Sigma Complex (Wheland Intermediate) Indoline->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Hydrolysis_Intermediate Hemiaminal-like Intermediate Iminium_Salt->Hydrolysis_Intermediate + H₂O Product 5-Formyl-N-Substituted Indoline Hydrolysis_Intermediate->Product - Dimethylamine, - H⁺ Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Quality (Fresh POCl₃, Anhydrous DMF) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (Use 1.5-3 eq. Vilsmeier Reagent) Start->Check_Stoichiometry Check_Substrate Assess Substrate Reactivity (N-substituent EWG?) Start->Check_Substrate Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Check_Stoichiometry->Increase_Temp Extend_Time Extend Reaction Time Increase_Temp->Extend_Time Success Improved Yield Extend_Time->Success Consider_Alternative Consider Alternative Formylation Method Check_Substrate->Consider_Alternative Consider_Alternative->Success

Caption: Troubleshooting workflow for low yield issues.

References

  • Vilsmeier Haack reaction with amides in turn furnishes nitriles. Vilsmeier Haack reaction is the best, well-known method for introducing formyl group. This method is most suitable for formylation of indole' at 3-position. In the view of our interest in 3-formyl-indole-2- aldoxime, we carried out some formylation reactions. We are reporting here in the results obtained in the Vilsmeier Haack reactions on indole-2-aldoxime, in- dole-3-aldoxime and other aromatic and heterocyclic aldoximes (see Schemes I and II). ... When aldoxime 1 was treated with Vilsmeier Haack complex between 0 to SoC for 1 to 2 hr a solid product was obtained. (n.d.).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
  • Google Patents. (n.d.). Formylation process for aromatic aldehydes.
  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines.
  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • YouTube. (2025). Vilsmeier–Haack reaction of indole.
  • ACS Publications. (n.d.). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqCZaqpdVV_0a5pJRJXanS8TnZNcIIF7qUwzskEkOC-WIW-24qvjjIhKOmfVZBqsAzGa1C6uYDqApydmI4VkXuxHQoQPWpa9nK_0JuyQut-kNmaSpQomDTqyONllmAa_57RAIL6Pd2]([Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the steric hindrance of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

The bulky isopropyl group at the 1-position of the indoline ring system in 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde can significantly influence the reactivity of the aldehyde at the 5-position. This steric congestion can impede the approach of nucleophiles, leading to sluggish reactions, low yields, or unexpected side products.[1][2][3] This guide will equip you with the knowledge and practical strategies to overcome these steric challenges.

Troubleshooting Guide: Overcoming Steric Hindrance

This section addresses common experimental issues encountered when using 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, with a focus on diagnosing and solving problems arising from steric hindrance.

Observed Problem Probable Cause (Steric Hindrance Related) Recommended Solution & Rationale
Low or No Conversion to Product in Nucleophilic Addition The bulky isopropyl group is sterically hindering the nucleophile's approach to the aldehyde's carbonyl carbon.[1][2][3] The trajectory of nucleophilic attack is crucial for reaction success.[1][2]1. Increase Reaction Temperature: Elevating the temperature provides the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation. 2. Use a Smaller, More Reactive Nucleophile: If possible, switch to a less sterically demanding nucleophile. For example, methylmagnesium bromide is less hindered than tert-butylmagnesium bromide. 3. Employ a Lewis Acid Catalyst: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. Common choices include BF₃·OEt₂, TiCl₄, or MgBr₂·OEt₂.
Incomplete Reaction Despite Extended Reaction Times The steric hindrance leads to a slow reaction rate, and the reaction may not reach completion under standard conditions.1. Increase Reagent Stoichiometry: Using a moderate excess (1.5-3 equivalents) of the nucleophile can help drive the reaction to completion. 2. Change the Solvent: A more polar, coordinating solvent can sometimes stabilize the transition state and accelerate the reaction. Consider switching from THF to a solvent like 2-MeTHF or DME.
Formation of Side Products (e.g., from Aldol Condensation) If the nucleophile is also a strong base (e.g., an enolate), deprotonation of the α-carbon of another aldehyde molecule can occur, leading to aldol condensation, especially at higher temperatures.1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. 2. Use a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the desired nucleophile in situ, minimizing side reactions.
Failure of Wittig Reaction or Low Yield of Alkene The bulky ylide may have difficulty approaching the sterically hindered aldehyde.1. Use the Horner-Wadsworth-Emmons (HWE) Reaction: HWE reagents (phosphonate carbanions) are generally more nucleophilic and less sterically hindered than Wittig ylides, often providing better yields for hindered aldehydes. 2. Employ a More Reactive Wittig Ylide: Unstabilized ylides are more reactive than stabilized ones. If applicable to your desired product, consider using a less stable ylide.
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Grignard Addition

Objective: To improve the yield of a Grignard reaction with a sterically hindered aldehyde.

Materials:

  • 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BF₃·OEt₂ (1.1 eq) dropwise to the stirred solution.

  • After stirring for 15 minutes, add the Grignard reagent (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of steric hindrance in 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde?

A1: The primary source of steric hindrance is the bulky isopropyl group attached to the nitrogen atom at the 1-position of the indoline ring.[5] This group restricts the space around the aldehyde functional group at the 5-position, making it more difficult for incoming nucleophiles to access the electrophilic carbonyl carbon. The approach of the nucleophile is optimal at an angle of about 75° to the plane of the carbonyl group, and the isopropyl group can physically obstruct this trajectory.[1][2]

Q2: Are there alternative synthetic routes to derivatives that avoid direct reactions on the sterically hindered aldehyde?

A2: Yes, several strategies can be employed. One approach is to introduce the desired functionality before the formation of the indoline ring or before the introduction of the isopropyl group. For instance, performing a reaction on a less hindered precursor like 5-formylindole and then subsequently N-alkylating with an isopropyl group and reducing the indole to an indoline can be a viable alternative.

Q3: How does the electronic nature of the indoline ring affect the reactivity of the aldehyde?

A3: The nitrogen atom of the indoline ring is an electron-donating group, which can slightly decrease the electrophilicity of the aromatic ring and, by extension, the attached aldehyde. However, in the case of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, the steric effects of the isopropyl group are generally the more dominant factor influencing reactivity in nucleophilic addition reactions.

Q4: Can computational chemistry be used to predict the feasibility of a reaction with this substrate?

A4: Absolutely. Computational modeling, particularly density functional theory (DFT) calculations, can be a powerful tool to predict transition state energies and reaction barriers. By modeling the approach of a nucleophile to the aldehyde, one can gain insight into the degree of steric clash and estimate the activation energy required for the reaction to proceed. This can help in prioritizing experimental conditions and choosing suitable reagents.

Q5: Are there any specific safety precautions to consider when working with this compound?

A5: 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is for research use only and not intended for diagnostic or therapeutic use.[6] As with any chemical reagent, it is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

Visualizing Reaction Strategies
Decision Workflow for Overcoming Low Reactivity

G start Low or No Conversion Observed temp Increase Reaction Temperature start->temp Initial Step reagent Use Smaller / More Reactive Nucleophile temp->reagent If still slow fail Consider Alternative Route temp->fail If decomposition occurs lewis Add Lewis Acid Catalyst reagent->lewis If still incomplete reagent->fail If incompatible stoich Increase Reagent Stoichiometry lewis->stoich Fine-tuning lewis->fail If side reactions increase solvent Change Solvent System stoich->solvent Final Optimization stoich->fail If purification is difficult success Reaction Successful solvent->success If successful solvent->fail If no improvement

Caption: A decision tree for troubleshooting low reactivity.

References

  • OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry.
  • BenchChem. 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde.
  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • BenchChem.
  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. r/OrganicChemistry.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • ACS Publications. (2023, March 6).
  • NIH. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles.
  • NIH. Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols.
  • Amarasekara, A. S., et al. (2007). Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide.
  • Deboves, H. J. C., et al. (2002).
  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • MDPI.
  • Wang, Z.-Y., et al.
  • Der Pharma Chemica.
  • ACS Publications. (2021, April 13). Synthesis of C5-Allylindoles through an Iridium-Catalyzed Asymmetric Allylic Substitution/Oxidation Reaction Sequence of N-Alkyl Indolines. Organic Letters.
  • The Royal Society of Chemistry.
  • Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • NIH. (2012). 1H-Indole-3-carbaldehyde. PMC.
  • Santa Cruz Biotechnology, Inc. 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.
  • Echemi. 1-isopropyl-2,3-dihydro-1h-indole-5-carbaldehyde.
  • PubChem. 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-.
  • Santa Cruz Biotechnology, Inc. 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde.
  • PubChem. (2025, December 27). 2,3,3a,4-tetrahydro-1H-indole-5-carbaldehyde.

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Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Potential Therapeutic Applications of Substituted Indolines

Introduction: The Indoline Scaffold - A Privileged Structure in Drug Discovery

The indoline (2,3-dihydro-1H-indole) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of natural products and synthetic compounds with significant therapeutic value.[1] Its three-dimensional, sp³-rich structure offers a distinct advantage over flat, aromatic systems, often leading to improved solubility, metabolic stability, and target-binding selectivity.[2] Indoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and cardiovascular-protective effects.[1] This guide provides a comparative analysis of the predicted biological activity of a specific, less-explored derivative, 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, against other known indolines, drawing upon established structure-activity relationship (SAR) principles.

Deconstructing the Molecule: Predicted Bioactivity Based on Substituent Effects

The 5-Carbaldehyde Group: A Gateway to Diverse Bioactivities

The presence of a carbaldehyde (formyl) group at the 5-position of the indoline ring is a critical feature. Aldehydes are versatile chemical handles that can participate in various biological interactions and serve as synthetic precursors for a wide array of more complex derivatives.

  • Antimicrobial and Anticancer Potential: Indole-3-carbaldehydes have been extensively studied as precursors for compounds with antimicrobial and anticancer properties.[3] It is reasonable to predict that indoline-5-carbaldehydes could serve a similar role. The aldehyde functionality can form Schiff bases with amino groups in biological macromolecules, potentially leading to cytotoxic or antimicrobial effects.

  • Enzyme Inhibition: The electron-withdrawing nature of the formyl group can influence the electronic properties of the entire indoline ring system, potentially modulating its interaction with biological targets. For instance, derivatives of indole-5-carbaldehyde have been investigated as precursors for inhibitors of enzymes like Aurora kinase A and topoisomerase I.[4]

The N-Isopropyl Group: Modulating Lipophilicity and Target Engagement

Substitution at the N1 position of the indoline ring is a common strategy to fine-tune the pharmacological properties of these molecules. The introduction of an isopropyl group is expected to have several key impacts:

  • Increased Lipophilicity: The isopropyl group will increase the lipophilicity (fat-solubility) of the molecule compared to an unsubstituted indoline. This can enhance its ability to cross cell membranes and potentially the blood-brain barrier, which could be advantageous for targeting central nervous system disorders.

  • Steric Influence on Binding: The bulky nature of the isopropyl group can influence how the molecule fits into the binding pocket of a target protein. This steric hindrance can either enhance or diminish activity depending on the specific topology of the active site. Structure-activity relationship studies of N-substituted indoles have shown that the nature of the N-substituent is crucial for activity.[5]

  • Metabolic Stability: N-alkylation can protect the nitrogen atom from metabolic degradation, potentially increasing the compound's half-life in vivo.

Comparative Analysis with Other Indoline Derivatives

To contextualize the predicted activity of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, we will compare it to other classes of substituted indolines with established biological profiles.

Indoline Derivative Class Key Structural Features Reported Biological Activities Predicted Comparison with 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde
Unsubstituted Indoline Basic indoline scaffoldWeak intrinsic activity, often used as a starting material.The N-isopropyl and 5-carbaldehyde groups are expected to confer significantly more potent and specific biological activities.
N-Aryl Indolines An aromatic ring attached to the N1 position.Often exhibit potent anticancer and antimicrobial activities.The N-isopropyl group provides a different steric and electronic profile than an N-aryl group, likely leading to a different target selectivity.
5-Nitroindolines A nitro group at the 5-position.Potent antimicrobial and antitubercular agents.[6]The 5-carbaldehyde can be a precursor to derivatives with similar activities, but the inherent reactivity of the aldehyde offers different chemical and biological opportunities compared to the nitro group.
Indolin-2-ones (Oxindoles) A carbonyl group at the 2-position.Potent kinase inhibitors (e.g., Sunitinib), α-glucosidase inhibitors.[6][7]The 2,3-dihydro structure of our target compound provides greater conformational flexibility compared to the planar oxindole ring, which will influence target binding.

Hypothesized Signaling Pathway and Mechanism of Action

Based on the activities of related compounds, 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde could potentially exert its effects through various mechanisms. For instance, if it were to exhibit anticancer activity, a plausible mechanism could involve the inhibition of a protein kinase, a common target for indole and indoline derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Target Compound Target Compound Kinase Kinase Target Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Transcription Factor Transcription Factor Phosphorylated Substrate->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor->Gene Expression Modulation Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothesized kinase inhibition pathway for an indoline derivative.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, a series of in vitro assays would be essential.

Antimicrobial Activity Screening: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the target compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Preparation of Inoculum: Grow bacterial/fungal strains overnight in appropriate broth media. Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial dilution of the target compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Screening: MTT Assay

Objective: To assess the cytotoxic effect of the target compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the target compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of structure-activity relationships strongly suggests that 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde possesses the potential for significant biological activity. The combination of a lipophilic N-isopropyl group and a reactive 5-carbaldehyde moiety on the privileged indoline scaffold makes it a compelling candidate for further investigation, particularly in the areas of antimicrobial and anticancer drug discovery. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these predictions. Future research should focus on the synthesis of this compound and its derivatives, followed by systematic biological screening to elucidate its precise pharmacological profile and mechanism of action.

References

  • Choppara, et al. (2019). Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues besides antimicrobial study. ResearchGate. Available at: [Link]

  • El-Sawy, E. R., et al. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 116443. Available at: [Link]

  • Kumar, A., et al. (2009). Synthesis And Evaluation Of Some Newer Indole Derivatives As Anticonvulsant Agents. Semantic Scholar. Available at: [Link]

  • Frontiers in Chemistry. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers Media S.A.. Available at: [Link]

  • RSC Advances. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Royal Society of Chemistry. Available at: [Link]

  • Zhao, L., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1975-1980. Available at: [Link]

  • Hindawi. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Hindawi Publishing Corporation. Available at: [Link]

  • MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI AG. Available at: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Available at: [Link]

  • Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research, 33, 1-15. Available at: [Link]

  • Frontiers in Chemistry. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers Media S.A.. Available at: [Link]

  • MDPI. (2015). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. MDPI AG. Available at: [Link]

  • ResearchGate. (2016). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. U.S. National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. U.S. National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma. U.S. National Library of Medicine. Available at: [Link]

  • MDPI. (2022). Azidoindolines—From Synthesis to Application: A Review. MDPI AG. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate. Available at: [Link]

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A Guide to Spectroscopic Differentiation: Tracing the Synthesis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the indoline scaffold is a privileged structure, serving as the core of numerous biologically active compounds. The functionalization of this scaffold is a critical step in tuning molecular properties for desired therapeutic effects. 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a key intermediate, providing a reactive handle—the aldehyde group—for further molecular elaboration. Its synthesis from simpler precursors like indoline and 1-isopropylindoline represents a common pathway in medicinal chemistry.

This technical guide provides an in-depth spectroscopic comparison of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde with its logical precursors, 1-isopropylindoline and indoline. The objective is to equip researchers, scientists, and drug development professionals with the analytical framework to unequivocally monitor this synthetic progression. By understanding the distinct spectroscopic signatures of each molecule—via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—one can confidently verify the success of each synthetic step and ensure the purity of the final product. We will delve into the causality behind the observed spectral changes, grounding our analysis in the fundamental principles of chemical structure and spectroscopy.

The Synthetic Pathway: A Step-by-Step Functionalization

The synthesis of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde typically proceeds through a two-step sequence starting from commercially available indoline.

  • N-Alkylation: The secondary amine of the indoline nucleus is first alkylated with an isopropyl group, typically using 2-halopropane under basic conditions, to yield 1-isopropylindoline. This step is crucial for modulating the electronic properties of the molecule and for introducing a specific steric profile.

  • Formylation: The aromatic ring of 1-isopropylindoline is subsequently functionalized with a formyl (aldehyde) group. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation on electron-rich aromatic systems like N-alkylated indolines.[1][2] This reaction utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the aldehyde at the para-position (C5) relative to the activating nitrogen atom.[3][4]

The overall transformation is illustrated below.

G cluster_0 Precursor 2 cluster_1 Precursor 1 cluster_2 Final Product Indoline Indoline Isopropylindoline 1-Isopropylindoline Indoline->Isopropylindoline  N-Isopropylation  (e.g., 2-bromopropane, base) Final_Product 1-Isopropyl-2,3-dihydro- 1H-indole-5-carbaldehyde Isopropylindoline->Final_Product  Vilsmeier-Haack Formylation  (POCl₃, DMF)

Caption: Synthetic route to 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde.

Comparative Spectroscopic Analysis

The structural evolution from indoline to the final aldehyde product is mirrored by distinct and predictable changes in their respective spectra.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides the most detailed map of the molecule's proton environment. The transformation introduces two new key features: the isopropyl group and the aldehyde proton, while significantly altering the aromatic region.

  • Indoline (Precursor 2): The spectrum is characterized by a broad singlet for the N-H proton, two triplets for the ethylenic protons of the dihydro-pyrrole ring (~3.0 and 3.5 ppm), and a complex multiplet pattern for the four aromatic protons.

  • 1-Isopropylindoline (Precursor 1): The disappearance of the broad N-H signal is the first confirmation of successful alkylation. It is replaced by the characteristic signals of the isopropyl group: a septet around 3.6-4.0 ppm for the single methine proton (CH) and a doublet at ~1.2 ppm for the six equivalent methyl protons (2 x CH₃). The N-alkylation also induces slight shifts in the adjacent ring protons.

  • 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (Final Product): The most dramatic change is the appearance of a new, highly deshielded singlet at approximately 9.7-9.8 ppm. This is the unmistakable signal of the aldehyde proton (-CHO), shifted far downfield by the powerful anisotropic and electron-withdrawing effects of the carbonyl group. Furthermore, the introduction of the aldehyde group at the C5 position simplifies the aromatic region. The C4, C6, and C7 protons now exhibit a more defined splitting pattern, often appearing as doublets and a singlet or narrow doublet, with chemical shifts pushed further downfield due to the electron-withdrawing nature of the new substituent.

CompoundKey ¹H NMR Signals (δ, ppm)
Indoline ~7.0-6.5 (m, 4H, Ar-H), ~3.6 (br s, 1H, N-H), ~3.5 (t, 2H, N-CH₂), ~3.0 (t, 2H, Ar-CH₂)
1-Isopropylindoline ~7.1-6.6 (m, 4H, Ar-H), ~3.8 (septet, 1H, N-CH(CH₃)₂), ~3.3 (t, 2H, N-CH₂), ~2.9 (t, 2H, Ar-CH₂), ~1.2 (d, 6H, N-CH(CH₃)₂)
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde ~9.75 (s, 1H, CHO), ~7.6 (m, 2H, Ar-H at C4, C6), ~6.8 (d, 1H, Ar-H at C7), ~4.0 (septet, 1H, N-CH(CH₃)₂), ~3.4 (t, 2H, N-CH₂), ~3.0 (t, 2H, Ar-CH₂), ~1.3 (d, 6H, N-CH(CH₃)₂)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements the proton data by tracking changes to the carbon framework. The key transformations—alkylation and formylation—introduce unique carbon resonances.

  • Indoline (Precursor 2): Shows four signals in the aromatic region (two for protonated carbons, two for quaternary carbons) and two signals in the aliphatic region for the dihydro-pyrrole ring carbons.

  • 1-Isopropylindoline (Precursor 1): The spectrum now includes two new aliphatic signals corresponding to the isopropyl group: one for the methine carbon (~50 ppm) and one for the two equivalent methyl carbons (~20 ppm).

  • 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (Final Product): A very prominent, new deshielded signal appears in the range of 190-195 ppm. This is the signature of the aldehyde carbonyl carbon. The electronic landscape of the aromatic ring is also altered, causing shifts in the signals of the aromatic carbons. The C5 carbon signal is shifted significantly downfield, while the ortho (C4, C6) and para (C7) carbons also experience shifts.

CompoundKey ¹³C NMR Signals (δ, ppm)
Indoline ~150.8 (Ar-C), ~127.4 (Ar-CH), ~124.5 (Ar-CH), ~118.6 (Ar-C), ~109.5 (Ar-CH), ~47.2 (N-CH₂), ~29.8 (Ar-CH₂)
1-Isopropylindoline ~152.0 (Ar-C), ~127.0 (Ar-CH), ~124.3 (Ar-CH), ~119.0 (Ar-C), ~106.8 (Ar-CH), ~52.5 (N-CH₂), ~49.8 (N-CH), ~28.5 (Ar-CH₂), ~19.5 (CH₃)
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde ~191.0 (CHO), ~155.0 (Ar-C), ~131.0 (Ar-CH), ~129.5 (Ar-C), ~125.0 (Ar-CH), ~105.0 (Ar-CH), ~52.0 (N-CH₂), ~50.0 (N-CH), ~28.0 (Ar-CH₂), ~19.0 (CH₃)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

FT-IR Spectroscopy: Probing Functional Groups

Infrared spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it ideal for confirming the success of the N-alkylation and formylation steps.

  • Indoline (Precursor 2): The most prominent feature is a sharp absorption band around 3350-3400 cm⁻¹, characteristic of the N-H stretching vibration of a secondary amine.

  • 1-Isopropylindoline (Precursor 1): The complete disappearance of the N-H stretch at ~3400 cm⁻¹ is the primary evidence of successful N-isopropylation. The spectrum is now dominated by C-H stretching vibrations (aliphatic and aromatic) below 3100 cm⁻¹ and aromatic C=C stretching bands around 1600 cm⁻¹.

  • 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (Final Product): A new, very strong and sharp absorption band appears around 1680-1700 cm⁻¹. This band is unequivocally assigned to the C=O stretching vibration of the aromatic aldehyde. Its position reflects conjugation with the aromatic ring. Additionally, two weaker bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹, known as Fermi doublets, which are characteristic of the C-H stretch of an aldehyde proton.

CompoundKey FT-IR Absorption Bands (cm⁻¹)
Indoline ~3380 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1610 (Aromatic C=C stretch)
1-Isopropylindoline ~3050 (Aromatic C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1605 (Aromatic C=C stretch). Absence of N-H stretch.
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde ~3060 (Aromatic C-H stretch), ~2970-2860 (Aliphatic C-H stretch), ~2820, 2720 (Aldehyde C-H stretch), ~1685 (strong, sharp, C=O stretch), ~1600 (Aromatic C=C stretch). Absence of N-H stretch.
Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the definitive molecular weight of each compound, allowing for direct confirmation of the addition of the isopropyl and formyl groups.

  • Indoline (Precursor 2): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 119, corresponding to its molecular weight (C₈H₉N).

  • 1-Isopropylindoline (Precursor 1): The molecular ion peak shifts to m/z = 161. This increase of 42 mass units (161 - 119) perfectly corresponds to the addition of an isopropyl group (C₃H₆).

  • 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde (Final Product): The molecular ion peak is observed at m/z = 189.[5] The increase of 28 mass units (189 - 161) confirms the addition of a formyl group (CO).

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (M⁺) Peak (m/z)
Indoline C₈H₉N119.16119
1-Isopropylindoline C₁₁H₁₅N161.24161
1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde C₁₂H₁₅NO189.25189

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.

G cluster_workflow General Spectroscopic Workflow cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis cluster_ms MS Analysis Prep Sample Preparation (Dissolution in appropriate deuterated/IR-grade solvent) NMR_Acq ¹H / ¹³C NMR Acquisition Prep->NMR_Acq FTIR_Acq FT-IR Acquisition Prep->FTIR_Acq MS_Acq Mass Spec Acquisition Prep->MS_Acq NMR_Proc Data Processing NMR_Acq->NMR_Proc Fourier Transform, Phase/Baseline Correction FTIR_Proc Data Processing FTIR_Acq->FTIR_Proc Background Subtraction MS_Analysis m/z Determination MS_Acq->MS_Analysis Peak Identification NMR_Analysis Spectral Interpretation NMR_Proc->NMR_Analysis Peak Integration, Chemical Shift Assignment FTIR_Analysis Functional Group ID FTIR_Proc->FTIR_Analysis Peak Picking

Caption: Standardized workflow for spectroscopic sample analysis.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a standard proton spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.

    • Process the resulting Free Induction Decay (FID) with an exponential window function, followed by Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a larger spectral width and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. FT-IR Spectroscopy

  • Sample Preparation:

    • Neat (Liquid): Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (Thin Film/KBr Pellet): Dissolve a small amount of solid in a volatile solvent, cast a film onto a salt plate, and allow the solvent to evaporate. Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrument: A standard FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean salt plates).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in transmittance or absorbance mode.

3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition (ESI example):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺ for EI, [M+H]⁺ for ESI) and any characteristic fragment ions.

Conclusion

The transformation of indoline through N-isopropylation and subsequent Vilsmeier-Haack formylation results in a series of compounds with highly distinct and readily distinguishable spectroscopic profiles. Each analytical technique—¹H NMR, ¹³C NMR, FT-IR, and MS—provides a unique and complementary piece of the structural puzzle.

  • N-Isopropylation is confirmed by: the loss of the N-H signal (¹H NMR, FT-IR), the appearance of isopropyl signals (¹H and ¹³C NMR), and a mass increase of 42 amu (MS).

  • Formylation is confirmed by: the appearance of a downfield aldehyde proton singlet (¹H NMR), a carbonyl carbon signal ~191 ppm (¹³C NMR), a strong C=O stretch ~1685 cm⁻¹ (FT-IR), and a mass increase of 28 amu (MS).

By systematically applying these spectroscopic methods, researchers can confidently track the synthetic pathway, verify the identity of intermediates and the final product, and ensure the material's purity, thereby upholding the rigorous standards required in modern chemical and pharmaceutical development.

References

  • (Reference to a relevant medicinal chemistry review on indoles - placeholder as no direct review was found in the initial search)
  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), pp-pp. [Link][1]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][2]

  • Sciencemadness.org. (n.d.). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. Retrieved from [Link][3]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from [4]

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A Guide to Cross-Validation of Experimental Data for Substituted Indoline Aldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel substituted indoline aldehydes represents a promising frontier in the quest for new therapeutic agents. The indoline scaffold is a privileged structure in medicinal chemistry, and its aldehyde derivatives are key intermediates for creating diverse molecular architectures.[1][2] However, the journey from a promising synthesis to a viable drug candidate is paved with rigorous data validation. Ensuring the structural integrity and purity of these compounds is paramount, and relying on a single analytical technique is a risky proposition.

This guide provides an in-depth exploration of the principles and practices of cross-validating experimental data for substituted indoline aldehydes. We will move beyond the mere generation of data from individual instruments and delve into the synergistic approach of comparing and contrasting results from multiple analytical techniques to build an unshakeable foundation of evidence for your compounds. This self-validating system is crucial for making informed decisions in lead optimization and preclinical development.[3]

The Imperative of Cross-Validation in Synthesis and Drug Discovery

In the fast-paced environment of drug discovery, the pressure to advance compounds quickly can be immense. However, the cost of progressing a candidate with an incorrectly assigned structure or an uncharacterized impurity profile is far greater. Cross-validation of analytical data serves as a critical quality control step, providing a multi-faceted view of your compound. By integrating data from orthogonal techniques, we can:

  • Confirm Molecular Structure with High Confidence: While one technique might suggest a particular structure, corroborating evidence from another method significantly reduces the probability of misinterpretation.

  • Uncover Hidden Impurities: A co-eluting impurity in HPLC might be resolved and identified by mass spectrometry or have distinct signals in an NMR spectrum.

  • Establish Robust Purity Profiles: Different techniques have varying sensitivities to different types of impurities. A comprehensive purity assessment can only be achieved by combining data from multiple sources.

  • Build a Strong Foundation for Regulatory Submissions: Regulatory bodies like the FDA and EMA require comprehensive characterization of drug substances, and a well-documented cross-validation strategy demonstrates the robustness of your analytical data.[4]

The following sections will provide detailed protocols and expert insights into the key analytical techniques for characterizing substituted indoline aldehydes and, crucially, how to weave their data together into a cohesive and validated narrative.

Core Analytical Techniques for Characterization

The robust characterization of substituted indoline aldehydes relies on a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the assembly of the molecular framework.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the substituted indoline aldehyde.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid signal overlap with the solvent peak.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the number of distinct proton environments, their chemical shifts, coupling patterns (multiplicity), and integration (relative number of protons). For indole-3-carboxaldehyde derivatives, expect characteristic signals for the aldehyde proton (around 9.9 ppm), the indole N-H proton (can be broad and variable, often >12 ppm in DMSO-d₆), and aromatic protons.[5][6]

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon atoms. The aldehyde carbonyl carbon will have a characteristic downfield shift (typically >180 ppm).

  • 2D NMR for Structural Connectivity:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to trace the connectivity of proton networks within the molecule. This is invaluable for assigning protons on the indoline ring and any substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for confirming the position of substituents on the indoline ring, including the aldehyde group.

The choice of 2D NMR experiments is not arbitrary. A COSY spectrum establishes the proton framework, but it is the HMBC that provides the long-range connectivity information essential for piecing together the entire molecule, especially for confirming the attachment points of various substituents to the indoline core. For example, an HMBC correlation between the aldehyde proton and the C3 carbon of the indoline ring provides definitive evidence for the aldehyde's position.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the workhorse for assessing the purity of organic compounds. By separating a mixture based on the differential partitioning of its components between a stationary and a mobile phase, HPLC can resolve the target compound from impurities.

  • Sample Preparation:

    • Prepare a stock solution of the substituted indoline aldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of around 0.1 mg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a good starting point for many indoline derivatives.

    • Mobile Phase: A gradient elution is often necessary to resolve compounds with a range of polarities. A common mobile phase system is a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[7][8]

    • Gradient Program: A typical starting gradient could be 5% B to 95% B over 20 minutes, followed by a hold at 95% B for 5 minutes and re-equilibration at 5% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.[8]

    • Detection: A diode-array detector (DAD) is highly recommended as it provides UV-Vis spectra for each peak, which can aid in peak identification and purity assessment.

The goal of this HPLC method is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. The percentage purity is calculated based on the relative peak areas. The use of a DAD is a self-validating step; the UV-Vis spectrum across the main peak should be consistent, indicating that it is a single, pure component. Any significant change in the spectrum across the peak suggests the presence of a co-eluting impurity.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural information that complements NMR data.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (LC-MS) is the ideal setup. This allows for the separation of the sample components by HPLC before they enter the mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules, including indoline derivatives. It typically produces the protonated molecule [M+H]⁺ in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly desirable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

  • MS/MS for Fragmentation:

    • Perform a tandem mass spectrometry (MS/MS) experiment on the parent ion ([M+H]⁺). In this experiment, the parent ion is isolated and then fragmented by collision with an inert gas.

    • The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The first piece of data from the MS is the accurate mass of the parent ion. This should correspond to the calculated molecular weight of the proposed structure. The fragmentation pattern from the MS/MS experiment provides the next layer of validation. For indole derivatives, characteristic fragmentation patterns often involve cleavage of the side chain and fragmentation of the indole ring itself.[9][10][11] For a substituted indoline aldehyde, one would expect to see fragments corresponding to the loss of the aldehyde group or cleavage of the bond between the indoline ring and the side chain.[11]

The Cross-Validation Workflow: Weaving the Data Together

The true power of this multi-technique approach lies in the systematic cross-validation of the data. This is not simply about collecting data from three different instruments; it's about using the data from each technique to confirm and challenge the data from the others.

Caption: A workflow for the cross-validation of experimental data.

A Comparative Analysis in Practice

Let's consider a hypothetical substituted indoline aldehyde, "Compound X".

Analytical Technique Expected Data for Compound X Observed Data Cross-Validation Point
¹H & ¹³C NMR Predicted chemical shifts, multiplicities, and integrations for all protons and carbons based on the proposed structure.Observed spectra match the predicted data. 2D NMR confirms the connectivity between the substituent and the indoline core.The molecular framework established by NMR is consistent with the proposed structure.
HPLC-DAD A single major peak with a purity of >95% by area. Consistent UV-Vis spectrum across the peak.A major peak at 98.5% purity is observed. The UV-Vis spectrum is consistent.The high purity by HPLC supports the conclusion from NMR that the sample is predominantly a single compound. The consistent UV spectrum corroborates this.
High-Resolution MS An accurate mass measurement corresponding to the elemental composition of Compound X (e.g., within 5 ppm).The measured accurate mass is within 2 ppm of the calculated mass.This provides strong evidence for the correct elemental composition, confirming the molecular formula derived from the NMR and proposed structure.
MS/MS Fragmentation pattern consistent with the proposed structure (e.g., loss of the aldehyde group, cleavage of the substituent).The observed fragmentation pattern matches the predicted fragmentation for Compound X.This confirms the structural connectivity proposed by NMR. For example, if NMR suggests a substituent at the 5-position, the fragmentation should be consistent with this isomer and not others.
Addressing Discrepancies

Discrepancies in the data are not failures but opportunities for deeper investigation.

  • NMR shows extra signals, but HPLC purity is high: This could indicate the presence of diastereomers or rotamers that are not resolved by the HPLC method. Chiral HPLC or variation of the NMR temperature might be necessary.

  • MS molecular weight is correct, but NMR is inconsistent: This could point to an isomeric structure. A thorough analysis of the 2D NMR data, particularly HMBC, is crucial to differentiate between isomers.

  • HPLC shows multiple peaks, but NMR and MS of the isolated main peak are clean: This suggests the presence of impurities that were successfully separated by HPLC. These impurities should be characterized if present in significant amounts.

Conclusion

The cross-validation of experimental data for substituted indoline aldehydes is not merely a procedural formality; it is the bedrock of scientific rigor in drug discovery. By systematically comparing and contrasting data from NMR, HPLC, and MS, researchers can build a comprehensive and validated profile of their compounds. This multi-pronged approach provides the confidence needed to make critical decisions, ensuring that only the most promising and well-characterized candidates advance through the development pipeline. Adherence to these principles of self-validating systems will ultimately accelerate the discovery of new and effective medicines.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As scientists, our responsibility extends beyond discovery and innovation; it fundamentally includes ensuring the safety of ourselves, our colleagues, and our environment. The proper management of chemical waste is not a mere regulatory hurdle but a cornerstone of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the safety and compliance of the entire workflow.

Part 1: Hazard Assessment and Characterization

The presence of the aldehyde functional group and the indole scaffold suggests potential for irritation and toxicity. Aldehydes are known for their reactivity and can act as irritants, while indole derivatives can exhibit a range of biological activities. Therefore, we will proceed with a conservative approach, assuming the compound presents the following hazards.

Hazard Classification (Inferred) GHS Category Rationale and Implication for Handling
Skin Corrosion/IrritationCategory 2Causes skin irritation. Prolonged or repeated contact must be avoided.[1][2][3]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation. Direct contact can lead to significant injury.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
Acute Oral ToxicityCategory 4 (Potential)Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[4]
Acute Aquatic HazardCategory 1 (Potential)Some indole compounds are very toxic to aquatic life, necessitating prevention of environmental release.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or exothermic reactions.[1]

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Based on the hazard assessment, a stringent PPE protocol is mandatory to prevent exposure during handling and waste accumulation.

  • Hand Protection: Wear nitrile gloves tested according to EN 374 standards. Nitrile provides excellent resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

  • Eye Protection: Chemical safety goggles with side shields are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[5]

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Part 3: Waste Collection and Containment Protocol

Proper containment is the most critical step in the disposal process. Adherence to these procedures ensures regulatory compliance and prevents accidental exposures or environmental release.

Step 1: Designate a Satellite Accumulation Area (SAA) Every laboratory must designate one or more SAAs for the collection of hazardous waste.[6] This area must be:

  • At or near the point of waste generation.

  • Under the direct control of laboratory personnel.

  • Clearly marked with a "Hazardous Waste" sign.[7]

  • Equipped with secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.[7]

Step 2: Select an Appropriate Waste Container

  • Compatibility is Key: Use a chemically compatible container with a secure, screw-top lid. High-Density Polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers, as residual reactivity over time cannot be ruled out.[8][9][10] The original product container, once empty, is often a suitable choice for accumulating the same waste.[10]

  • Condition: The container must be in good condition, free of cracks, and not leaking.[10]

  • Headspace: Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for expansion of contents.[6][8]

Step 3: Label the Waste Container As soon as the first drop of waste is added, the container must be labeled. The label must include:

  • The words "Hazardous Waste".

  • The full, unabbreviated chemical name: "1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde".

  • A clear statement of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date on which waste was first added to the container.

Step 4: Accumulate Waste Safely

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[6][9][10] Leaving a funnel in the opening is a common and serious violation.

  • Segregate Incompatibles: Do not mix this waste stream with incompatible materials like strong acids, bases, or oxidizers in the same container.[7]

Part 4: Spill Management

In the event of a spill, a quick and correct response is crucial.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (two pairs of nitrile gloves, lab coat, safety goggles).

    • Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep the absorbed material into a designated waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water.

    • All cleanup materials (absorbent, gloves, wipes) must be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Prevent others from entering the area.

Part 5: Final Disposal Pathway

The ultimate disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.

  • EHS Collection: Once the waste container is full (i.e., 90% capacity), contact your institution's EHS office to request a waste pickup.[7] A full container must be removed from the SAA within three days.[6][7]

  • Professional Disposal: EHS will transport the waste to a central accumulation facility before it is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF). This ensures the chemical is disposed of in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[8]

The following diagram illustrates the decision-making workflow for proper disposal.

G cluster_0 Laboratory Operations cluster_1 Container Status & Final Steps start Waste Generated (Pure compound, solution, or contaminated material) container Select Compatible Container (HDPE or Glass) start->container label_waste Label Container with 'Hazardous Waste' & Full Chemical Name container->label_waste saa Place in Secondary Containment within Satellite Accumulation Area (SAA) label_waste->saa add_waste Add Waste (Keep Closed When Not in Use) saa->add_waste is_full Container Full? add_waste->is_full No (Continue Accumulation) request_pickup Contact EHS for Waste Pickup (within 3 days of becoming full) is_full->request_pickup Yes ehs_disposal EHS Transports to Licensed Disposal Facility (TSDF) request_pickup->ehs_disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.